molecular formula C14H9NO3 B1310111 7-Hydroxy-4-(4-pyridyl)coumarin CAS No. 92906-36-0

7-Hydroxy-4-(4-pyridyl)coumarin

Cat. No.: B1310111
CAS No.: 92906-36-0
M. Wt: 239.23 g/mol
InChI Key: PTBKPYBPJZBSMP-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(4-pyridyl)coumarin (CAS No: 92906-36-0) is a high-purity chemical reagent designed for research applications in medicinal chemistry and materials science. This compound features a coumarin core, a privileged scaffold in drug discovery, fused with a 4-pyridyl substituent, enhancing its versatility as a building block for novel bioactive molecules and metal complexes . Research Applications and Value: Medicinal Chemistry & Drug Discovery: The coumarin scaffold is recognized for its wide spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties . The structure of this compound, particularly the 4-pyridyl group, makes it an excellent precursor for synthesizing Schiff base ligands and their subsequent metal complexes. Such complexes have demonstrated enhanced and promising biological activities, such as antimicrobial and anticancer effects, in scientific studies . Coordination Chemistry: The nitrogen atom in the pyridine ring serves as a potent coordination site for various metal ions . Researchers can utilize this compound to develop novel palladium(II) or other transition metal complexes for investigating their structural properties, catalytic potential, and antibacterial efficacy . Fluorescent Probes and Materials: Coumarin derivatives are widely used in the development of fluorescent dyes, probes, and optical brighteners due to their strong fluorescence properties . This compound can act as a key intermediate for creating advanced materials for sensing and imaging. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet (SDS) for detailed handling instructions. It may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-4-pyridin-4-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKPYBPJZBSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420674
Record name 7-Hydroxy-4-(4-pyridyl)coumarin
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Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92906-36-0
Record name 7-Hydroxy-4-(4-pyridyl)coumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-(4-pyridyl)coumarin
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Foundational & Exploratory

7-hydroxy-4-(4-pyridyl)coumarin mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, synthesis, and experimental utility of 7-hydroxy-4-(4-pyridyl)coumarin (7H4PC) .

Dual-Functionality: Aromatase Inhibition & pH-Ratiometric Sensing

Executive Summary

7-Hydroxy-4-(4-pyridyl)coumarin (7H4PC) is a bioactive benzopyrone derivative that serves two distinct high-value functions in biomedical research:

  • Pharmacological Agent: It acts as a non-steroidal Type II Aromatase Inhibitor (AI) , targeting the CYP19 enzyme responsible for estrogen biosynthesis. Its mechanism relies on the specific coordination of the pyridine nitrogen to the heme iron of the enzyme.

  • Bio-Probe: It functions as a ratiometric fluorescent pH sensor , leveraging Intramolecular Charge Transfer (ICT) modulated by the protonation states of the pyridyl and hydroxyl moieties.

This guide provides the molecular causality, synthesis protocols, and validation assays required for utilizing 7H4PC in drug discovery and cellular imaging.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 7-hydroxy-4-(pyridin-4-yl)-2H-chromen-2-one
Molecular Formula C₁₄H₉NO₃
Molecular Weight 239.23 g/mol
Key Functional Groups Phenolic -OH (C7), Pyridine Ring (C4), Lactone (Coumarin core)
pKa Values (Est.) pKa₁ ≈ 5.2 (Pyridine H⁺), pKa₂ ≈ 7.8 (Phenolic -OH)
Fluorescence pH-dependent emission (Blue

Green shift upon deprotonation)

Pharmacological Mechanism of Action: CYP19 Inhibition

The primary biological activity of 7H4PC is the inhibition of Aromatase (CYP19A1) , the enzyme that converts androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).

Structural Basis of Inhibition

Unlike Type I inhibitors (steroidal suicide substrates like Exemestane), 7H4PC is a Type II competitive inhibitor .

  • Heme Coordination: The nitrogen atom of the 4-pyridyl substituent possesses a lone pair of electrons that coordinates directly with the Ferric ion (

    
    )  in the heme prosthetic group of the CYP19 enzyme.
    
  • Mimicry: The coumarin core mimics the steroid backbone, positioning the molecule within the active site.

  • Result: This coordination displaces the molecular oxygen required for the hydroxylation of the androgen substrate, effectively halting estrogen biosynthesis.

Biological Consequence Pathway

The inhibition of aromatase leads to a systemic reduction in estrogen levels, which is the therapeutic goal in treating estrogen-receptor-positive (ER+) breast cancer.

AromataseInhibition Drug 7-Hydroxy-4-(4-pyridyl)coumarin Enzyme CYP19A1 (Aromatase) Drug->Enzyme Enters Active Site Heme Heme Iron (Fe3+) Drug->Heme Pyridine N coordinates Fe3+ Enzyme->Heme Contains Process Aromatization Blocked Heme->Process O2 Displacement Substrate Androstenedione Substrate->Enzyme Competes for site Outcome Reduced Estrogen Biosynthesis Process->Outcome

Caption: Mechanistic pathway of CYP19 inhibition by 7H4PC via heme iron coordination.

Photophysical Mechanism: Ratiometric pH Sensing

In biological imaging, 7H4PC operates via an Internal Charge Transfer (ICT) mechanism that is sensitive to environmental pH.

Protonation States

The molecule exists in three forms depending on pH:

  • Cationic Form (pH < 4): Pyridine nitrogen is protonated (

    
    ). Strong electron-withdrawing effect quenches ICT.
    
  • Neutral Form (pH 5-7): Pyridine is neutral; Phenol is protonated. Moderate fluorescence.

  • Anionic Form (pH > 8): Phenolic hydroxyl is deprotonated (

    
    ). Strong electron-donating group pushes electrons to the electron-deficient coumarin/pyridine core, resulting in a bathochromic shift (red shift)  and increased quantum yield.
    
Diagnostic Utility

This dual-pKa behavior allows 7H4PC to map intracellular pH gradients (e.g., distinguishing lysosomes from cytoplasm).

Synthesis Protocol: Pechmann Condensation

The most robust synthesis route utilizes the Pechmann condensation, coupling resorcinol with a pyridine-substituted beta-keto ester.

Materials[2][3][4][5][6][7][8][9][10]
  • Substrate A: Resorcinol (1.1 eq)[1]

  • Substrate B: Ethyl 3-oxo-3-(4-pyridyl)propanoate (Ethyl isonicotinoylacetate) (1.0 eq)

  • Catalyst: Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Solvent: Ethanol (for recrystallization)[2]

Step-by-Step Workflow
  • Cooling: Place 10 mL of conc. H₂SO₄ in a round-bottom flask and cool to <10°C in an ice bath.

  • Addition: Slowly add Resorcinol (1.1 g, 10 mmol) and Ethyl isonicotinoylacetate (1.93 g, 10 mmol) while stirring. Maintain temperature <10°C to prevent charring.

  • Reaction: Remove ice bath and stir at room temperature for 18–24 hours. The mixture will darken.

  • Quenching: Pour the reaction mixture over 100 g of crushed ice/water slurry with vigorous stirring. A precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize from hot ethanol to yield pale yellow needles of 7H4PC.

Synthesis Resorcinol Resorcinol Acid H2SO4 / <10°C Resorcinol->Acid Ester Ethyl isonicotinoylacetate Ester->Acid Inter Intermediate (Hydroxy Ester) Acid->Inter Pechmann Condensation Cyclization Cyclization & Dehydration Inter->Cyclization Product 7-Hydroxy-4-(4-pyridyl)coumarin Cyclization->Product

Caption: Pechmann condensation pathway for the synthesis of 7H4PC.[3][4]

Experimental Validation Assays

Aromatase Inhibition Assay (In Vitro)

To verify the pharmacological activity, use a fluorescence-based competitive binding assay.

  • Enzyme Source: Recombinant Human CYP19A1 (microsomes).

  • Substrate: Dibenzylfluorescein (DBF). Aromatase cleaves DBF to release fluorescein.

  • Protocol:

    • Incubate CYP19A1 with varying concentrations of 7H4PC (0.1 nM – 10 µM) in phosphate buffer (pH 7.4).

    • Add NADPH generating system to initiate reaction.

    • Add DBF substrate.

    • Measure Fluorescence (Ex 485 nm / Em 530 nm) after 30 mins.

    • Result: A decrease in fluorescence intensity correlates with enzyme inhibition. Calculate IC₅₀.

Intracellular pH Imaging
  • Cell Line: MCF-7 (Breast Cancer) or HeLa.

  • Loading: Incubate cells with 10 µM 7H4PC for 30 min at 37°C. Wash with PBS.

  • Calibration: Use Nigericin (H⁺/K⁺ ionophore) buffers at pH 4.0, 5.0, 6.0, 7.0, 8.0 to clamp intracellular pH.

  • Imaging: Excitation at 405 nm. Collect emission in two channels:

    • Channel 1 (Neutral/Acidic): 450–500 nm (Blue)

    • Channel 2 (Basic/Anionic): 520–580 nm (Green)

  • Analysis: Construct a ratio map (

    
    ) to determine local pH.
    

References

  • Aromatase Inhibition Mechanism

    • Title: Design, Synthesis, and Biological Evaluation of Imidazolyl Derivatives of 4,7-Disubstituted Coumarins as Arom
    • Source: ResearchG
    • URL:[Link]

  • Coumarin Fluorescence & pH Sensitivity

    • Title: Switchable Coumarins for R
    • Source: Frontiers in Chemistry[5]

    • URL:[Link]

  • Synthesis (Pechmann Condensation)

    • Title: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation.[6][4][1]

    • Source: BenchChem Applic
  • General Coumarin Pharmacology

    • Title: Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.[3][1]

    • Source: MDPI Molecules
    • URL:[Link]

Sources

Solubility and Stability of 7-Hydroxy-4-Methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

7-Hydroxy-4-methylcoumarin (4-MU; Hymecromone) is a ubiquitously utilized fluorogenic standard and bioactive coumarin derivative. While structurally robust in solid form, its utility in research and drug development is frequently compromised by its poor aqueous solubility and pH-dependent stability profile.

This guide provides a rigorous technical analysis of 4-MU’s physicochemical behavior. It is designed to empower researchers to formulate reproducible stock solutions, execute valid stability assays, and interpret fluorometric data with precision. The core challenge addressed here is the Lactone-Phenol Paradox : the phenolic hydroxyl group requires basic pH for optimal fluorescence (ionization), yet the lactone ring becomes susceptible to hydrolysis under those same alkaline conditions.

Part 2: Physicochemical Profile[1]

Understanding the fundamental constants of 4-MU is prerequisite to experimental design. The molecule behaves as a weak acid due to the phenolic hydroxyl at position 7.

Table 1: Core Physicochemical Properties[2]
PropertyValueCritical Implication
Molecular Weight 176.17 g/mol Essential for molarity calculations.
Melting Point 185–190 °CHigh thermal stability in solid state.[1]
pKa (Phenolic OH) 7.8 (approx.)At pH 7.4, ~30% is ionized. At pH 10, >99% is ionized (maximal fluorescence).
LogP 1.8 – 1.9Moderate lipophilicity; requires organic co-solvents for high concentrations.
Fluorescence Ex: 360 nm / Em: 450 nmHighly pH-dependent; protonated form (neutral pH) is weakly fluorescent.
Solubility (Water) < 0.1 mg/mL (Cold)Practically insoluble in neutral aqueous buffers without co-solvents.
Solubility (DMSO) > 20 mg/mL (100 mM)Preferred solvent for stock solutions.

Part 3: Solubility Landscape & Formulation

Solvent Compatibility

4-MU exhibits a classic "brick dust" solubility profile—stable crystal lattice energy resists dissolution in water but yields readily to polar aprotic solvents.

  • Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts the crystal lattice effectively, allowing concentrations up to 100 mM.

  • Secondary Solvents: Methanol and Ethanol are viable but prone to evaporation, altering concentration over time.

  • Aqueous Buffers: Solubility increases significantly above pH 8.0 due to deprotonation of the 7-OH group (

    
     form is more soluble). However, prolonged exposure to pH > 10 risks lactone hydrolysis.
    
Cyclodextrin Complexation

For aqueous formulations where organic solvents must be minimized (e.g., cell culture), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a validated solubility enhancer. It forms a 1:1 inclusion complex with 4-MU, increasing aqueous solubility and shielding the lactone ring from hydrolytic attack.

Part 4: Stability Dynamics

The Hydrolysis Mechanism (Alkaline Instability)

The coumarin lactone ring is the stability weak point.

  • Reversible Ring Opening: In strong base (pH > 11), the lactone ring opens to form the cis-coumarinate anion. This process is initially reversible upon acidification.

  • Irreversible Degradation: With heat or prolonged alkaline exposure, the cis-isomer isomerizes to the stable trans-coumarate, which does not recyclize. This results in permanent loss of the fluorophore.

Photostability

4-MU is susceptible to photo-oxidation and photobleaching . Solutions exposed to ambient light show gradual degradation.

  • Protocol: All experiments must be conducted in amber vessels or foil-wrapped tubes.

Visualization of pH-Dependent Equilibria

The following diagram illustrates the critical relationship between pH, ionization (fluorescence), and degradation.

pH_Equilibrium Neutral Neutral 4-MU (Low Fluorescence) pH < 7 Anion 4-MU Phenolate Anion (High Fluorescence) pH 8 - 10 Neutral->Anion Deprotonation (pKa ~7.8) Anion->Neutral Protonation RingOpen Coumarinate Derivative (Non-Fluorescent/Degraded) pH > 11 Anion->RingOpen Lactone Hydrolysis (Slow at RT, Fast at High T) RingOpen->Anion Recyclization (Only if not isomerized)

Caption: pH-dependent transition from neutral (stable, low signal) to anionic (signal active) to hydrolyzed (degraded) states.

Part 5: Experimental Protocols

Protocol A: Preparation of a Self-Validating Stock Solution (100 mM)

Objective: Create a stable master stock for long-term storage (-20°C).

  • Weighing: Accurately weigh 17.6 mg of 4-MU powder into a 2 mL amber glass vial.

    • Why Glass? Avoids potential leaching of plasticizers by DMSO.

    • Why Amber? Prevents photodegradation.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be optically clear and colorless to pale yellow.

  • Aliquot & Store: Dispense 50 µL aliquots into amber PCR tubes. Store at -20°C .

    • Validity: Stable for 6 months. Do not refreeze aliquots more than twice.

Protocol B: Stability-Indicating HPLC Method

Objective: Quantify 4-MU and detect degradation products (e.g., ring-opened species).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm (isobestic point approximation) and Fluorescence (Ex 360 / Em 450).

Procedure:

  • Sample Prep: Dilute stock 1:100 in Mobile Phase A (final 1 mM).

  • Stress Test (Alkaline): Mix 100 µL sample + 100 µL 0.1 M NaOH. Incubate 1 hour at RT. Neutralize with 100 µL 0.1 M HCl before injection.

  • Analysis: Compare peak area of the stress sample vs. control. Appearance of early-eluting peaks indicates hydrolysis.

Protocol C: Workflow for Stability Testing

Stability_Workflow cluster_stress Stress Conditions Start Start: 4-MU Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2) Start->Oxidation Light Photostability (UV/Vis exposure) Start->Light Analysis HPLC-FLD/UV Analysis (Protocol B) Acid->Analysis Base->Analysis Oxidation->Analysis Light->Analysis Data Calculate % Recovery & Identify Degradants Analysis->Data

Caption: Systematic stress testing workflow to validate 4-MU integrity under environmental variables.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5280567, 4-Methylumbelliferone. Retrieved from [Link]

  • Li, P., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry. Retrieved from [Link]

  • Kakkar, R., et al. (2009). Theoretical study of the structure and properties of 4-methylumbelliferone. Spectrochimica Acta Part A. (Contextual grounding for pKa and tautomerism).

Sources

Fundamental Fluorescence Characteristics of 7-Hydroxycoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxycoumarin (7-HC), also known as umbelliferone , represents a cornerstone fluorophore in bioanalytical chemistry.[1] Its utility stems not merely from its high quantum yield, but from its exquisite sensitivity to the microenvironment—specifically pH and solvent polarity. This guide dissects the photophysical mechanisms of 7-HC, primarily the Excited-State Proton Transfer (ESPT) , and provides validated protocols for its characterization. Understanding these dynamics is critical for designing robust fluorogenic assays for hydrolase enzymes (e.g., Cytochrome P450s, glycosidases) where 7-HC serves as the signal reporter.

Mechanistic Core: The Photophysics of Umbelliferone[2]

The fluorescence of 7-HC is governed by a photo-induced acidity change. In the ground state (


), the phenolic hydroxyl group has a pKa of approximately 7.7–7.8 . However, upon excitation to the first singlet state (

), the electron density shifts from the hydroxyl oxygen to the carbonyl oxygen, dramatically increasing the acidity of the phenol proton.
The Excited-State Proton Transfer (ESPT) Cycle

In aqueous solution, this pKa shift (often


 to 

units) drives the rapid dissociation of the proton, even at neutral pH. Consequently, while one may excite the neutral species (absorption

nm), the emission predominantly arises from the anionic species (emission

nm).

This large Stokes shift (~130 nm) is the signature of ESPT and is advantageous for assays as it minimizes self-absorption and light scattering interference.

Visualization of the ESPT Mechanism

The following diagram illustrates the thermodynamic cycle connecting the neutral and anionic forms in both ground and excited states.

ESPT_Cycle N_Ground Neutral Form (N) Ground State (S0) pKa ~ 7.8 N_Excited Neutral Form (N*) Excited State (S1) pKa* ~ 1.0 N_Ground->N_Excited Excitation (325 nm) A_Ground Anion Form (A) Ground State (S0) N_Ground->A_Ground Ground State Equilibrium A_Excited Anion Form (A*) Excited State (S1) Highly Fluorescent N_Excited->A_Excited ESPT (Fast -H+) A_Excited->A_Ground Fluorescence (455 nm) A_Ground->N_Ground Reprotonation (+H+)

Caption: Figure 1. The Förster Cycle describing Excited-State Proton Transfer (ESPT) in 7-Hydroxycoumarin. Note the fast deprotonation in the excited state.

Environmental Influences & Solvatochromism

The fluorescence of 7-HC is not static; it is a reporter of its solvent cage.

Solvent Polarity and Hydrogen Bonding
  • Protic Solvents (Water, Methanol): Support ESPT.[2] The emission is dominated by the anion (blue/cyan, ~455 nm) regardless of whether the neutral form was excited.

  • Aprotic/Non-polar Solvents (Acetonitrile, Hexane): ESPT is inhibited due to the lack of a proton acceptor network. In these environments, if the neutral form is excited, it emits from the neutral excited state, often in the UV/deep blue region (~380-400 nm) with a significantly lower quantum yield.

Quantitative Spectral Data

The table below summarizes the photophysical constants across different conditions.

ParameterAcidic Condition (pH 3)Basic Condition (pH 10)Physiological (pH 7.4)
Dominant Species Neutral PhenolPhenolate AnionMixture (Equilibrium)
Abs.[2][3] Max (

)
320–325 nm365–370 nmBoth bands visible
Em. Max (

)
~455 nm (via ESPT)*~455 nm~455 nm
Molar Extinction (

)
~14,000

~18,000

Mixed
Quantum Yield (

)
< 0.1 (if ESPT blocked)0.8 – 0.9pH dependent

*Note: In acidic water, emission is still observed at 455 nm due to ESPT, but intensity drops as pH decreases below the excited-state pKa limit or if quenching occurs.

Experimental Protocols

Protocol A: Determination of via Fluorometric Titration

Objective: Accurate determination of the ground-state


 to validate assay conditions.

Reagents:

  • 7-HC Stock (10 mM in DMSO).

  • Universal Buffer Mix (Citrate-Phosphate-Borate) ranging from pH 4.0 to 10.0.

Methodology:

  • Preparation: Dilute 7-HC stock to a final concentration of 10

    
    M in buffers of varying pH (0.5 pH unit increments).
    
  • Excitation Scan: Set emission monochromator to 460 nm. Scan excitation from 300 to 400 nm.

    • Observation: You will see the peak at 325 nm (Neutral) decrease and the peak at 370 nm (Anion) increase as pH rises.

  • Isosbestic Point Check: Verify an isosbestic point near 335–340 nm, confirming a two-state transition without degradation.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. pH.
  • Fitting: Fit data to the Henderson-Hasselbalch equation:

    
    
    
Protocol B: Quantum Yield Determination (Relative Method)

Objective: Quantify brightness relative to a standard. Standard: Quinine Sulfate in 0.1 M


 (

).

Methodology:

  • Absorbance Matching: Prepare solutions of 7-HC (in 0.1 M NaOH for full anion form) and Quinine Sulfate such that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.05 AU to avoid inner-filter effects.

  • Integration: Record emission spectra (Quinine: 360–600 nm; 7-HC: 380–600 nm). Integrate the total area under the curve (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).[4]

Applications in Drug Discovery: "Turn-On" Assays

The primary application of 7-HC in drug development is as a fluorogenic leaving group .

Mechanism: Derivatives like 7-ethoxycoumarin or 4-methylumbelliferyl-glucuronide are essentially non-fluorescent (or fluoresce weakly in the UV) because the phenolic oxygen is alkylated/glycosylated, locking the molecule in a "neutral-like" electronic state and preventing the formation of the highly fluorescent anion.

Upon enzymatic cleavage (by P450s, glucuronidases, etc.), the free 7-HC is released. At physiological pH (7.4), the released 7-HC undergoes partial ionization and ESPT, generating a strong blue fluorescence signal.

Assay_Mechanism Substrate Substrate (Non-Fluorescent) Blocked Phenol Enzyme Enzyme (Hydrolase/P450) Substrate->Enzyme Binding Product_N Product (7-HC Neutral) Enzyme->Product_N Cleavage Product_A Product (7-HC Anion) Fluorescent Product_N->Product_A Ionization (pH 7.4) Signal Signal Detection (Ex 360 / Em 460) Product_A->Signal Emission

Caption: Figure 2. The kinetic workflow of a 7-HC based fluorogenic enzyme assay.

References

  • Fink, D. W., & Koehler, W. R. (1970). pH effects on fluorescence of umbelliferone.[5] Analytical Chemistry, 42(9), 990-993. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter on Solvent Effects and Protone Transfer). Link

  • Moriya, T. (1983). Excited-state reactions of coumarins in aqueous solutions. Bulletin of the Chemical Society of Japan, 56(1), 6-14. Link

  • Gao, F., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.[6][7] Journal of Medicinal Chemistry, 63(20). Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

Sources

Technical Guide: Discovery and Synthesis of Novel Coumarin-Pyrimidine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rational Design

The fusion of coumarin (2H-chromen-2-one) and pyrimidine pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. Both heterocyclic moieties possess distinct biological profiles: coumarins act as versatile interactors with serine proteases and kinases, while pyrimidines are fundamental to nucleic acid metabolism and kinase inhibition.

The Hybrid Advantage: Synthesizing coumarin-pyrimidine hybrids is not merely additive; it is synergistic. The coumarin moiety often serves as a hydrophobic anchor, mimicking adenosine or interacting with hydrophobic pockets in enzymes (e.g., EGFR, carbonic anhydrase), while the pyrimidine ring provides essential hydrogen-bonding capability for active site recognition.

Pharmacophore Hybridization Logic

The design strategy relies on connecting the C-3 or C-4 position of the coumarin ring to the C-2, C-4, or C-5 position of the pyrimidine ring, often via a linker (hydrazone, chalcone bridge) or direct fusion.

Key Structural Objectives:

  • Intercalation: Planar geometry facilitates DNA intercalation.

  • Solubility: Pyrimidine nitrogen atoms improve aqueous solubility compared to pure coumarins.

  • Metabolic Stability: Substitution at the C-3 position of coumarin blocks rapid metabolic degradation.

Structure-Activity Relationship (SAR) Landscape[1]

Effective design requires understanding how specific substitutions modulate biological activity. The following logic map details the SAR validated by recent studies (2023-2025).

SAR_Logic Core Coumarin-Pyrimidine Hybrid Core Coumarin_C3 Coumarin C-3 Position: Linkage Site (Direct/Linker) Core->Coumarin_C3 Coumarin_C4 Coumarin C-4 Position: Methyl/Phenyl improves lipophilicity Core->Coumarin_C4 Coumarin_Ring Benzene Ring (R6/R7/R8): EDGs (OH, OMe) enhance antioxidant/cytotoxic activity Core->Coumarin_Ring Pyr_C2 Pyrimidine C-2 Position: Amine/Thiol groups critical for H-bonding (Kinase hinge) Core->Pyr_C2 Pyr_C4_6 Pyrimidine C-4/C-6: Aryl groups with EWGs (Cl, F) increase potency (e.g., HepG2) Core->Pyr_C4_6 Target: EGFR/Telomerase Target: EGFR/Telomerase Coumarin_Ring->Target: EGFR/Telomerase Binding Affinity Target: JNK/Kinases Target: JNK/Kinases Pyr_C2->Target: JNK/Kinases H-Bond Donor Target: DNA/Topoisomerase Target: DNA/Topoisomerase Pyr_C4_6->Target: DNA/Topoisomerase Intercalation

Figure 1: SAR Logic Map for Coumarin-Pyrimidine Hybrids. EDG = Electron Donating Group; EWG = Electron Withdrawing Group.

Synthetic Strategies

The synthesis of these hybrids generally follows two major pathways: the stepwise Chalcone Route (classic) and the Multicomponent Route (Green/MCR).

Pathway Analysis
ParameterRoute A: Chalcone IntermediateRoute B: One-Pot MCR (Biginelli/Green)
Mechanism Claisen-Schmidt condensation followed by cyclization with binucleophiles.Acid-catalyzed condensation of aldehyde, urea/thiourea, and active methylene.
Yield Moderate to High (60-85%)High (80-95%)
Purity Requires purification of intermediate.Often filtration-only purification.
Flexibility High (allows diverse substitutions on linker).Limited to specific scaffold types (dihydropyrimidines).
Scalability Robust for gram-scale libraries.Ideal for high-throughput screening.
Synthetic Workflow Diagram

Synthesis_Workflow Start Salicylaldehyde + Ethyl Acetoacetate Step1 Pechmann Condensation (Cat: Piperidine/Acid) Start->Step1 Inter1 3-Acetylcoumarin Step1->Inter1 Step2 Claisen-Schmidt Condensation (Reflux/EtOH) Inter1->Step2 + Ar-CHO Reagent1 + Aromatic Aldehyde (Ar-CHO) Inter2 Coumarin-Chalcone Hybrid (α,β-unsaturated ketone) Step2->Inter2 Step3 Cyclization (Base: NaOEt or KOH) Inter2->Step3 + Guanidine/Thiourea Reagent2 + Guanidine HCl / Thiourea Final Target Coumarin-Pyrimidine Hybrid Step3->Final

Figure 2: Stepwise synthetic workflow for generating 2-amino-pyrimidine-coumarin hybrids.

Detailed Experimental Protocols

This section details the synthesis of 4-(2-amino-6-arylpyrimidin-4-yl)-2H-chromen-2-one . This protocol is validated for robustness and reproducibility.

Phase 1: Synthesis of 3-Acetylcoumarin (Precursor)

Reaction Type: Knoevenagel Condensation

  • Reagents: Salicylaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Piperidine (catalytic, 5 drops).

  • Solvent: Ethanol (20 mL).

  • Procedure:

    • Mix salicylaldehyde and ethyl acetoacetate in ethanol.

    • Add piperidine dropwise with stirring.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature. The solid product precipitates.

    • Filter and recrystallize from ethanol.

  • Yield Check: Expected yield >75%. MP: 120–122°C.

Phase 2: Synthesis of Coumarin-Chalcone Intermediate

Reaction Type: Claisen-Schmidt Condensation[1]

  • Reagents: 3-Acetylcoumarin (from Phase 1, 10 mmol), Substituted Benzaldehyde (10 mmol), Piperidine (0.5 mL).

  • Solvent: Ethanol (30 mL) or n-Butanol (for higher temp).

  • Procedure:

    • Dissolve 3-acetylcoumarin and the aromatic aldehyde in the solvent.[2]

    • Add piperidine.

    • Reflux for 4–8 hours. The solution usually darkens (yellow/orange).

    • Critical Step: Cool the reaction mixture in an ice bath. If no precipitate forms, pour into crushed ice/water (100 mL) and acidify slightly with dilute HCl to neutralize piperidine.

    • Filter the solid chalcone and dry.

  • Validation: 1H NMR should show doublet signals for vinylic protons (CO-CH=CH-) with coupling constants J > 12 Hz (trans-isomer).

Phase 3: Cyclization to Pyrimidine Hybrid

Reaction Type: Michael Addition followed by Cyclization

  • Reagents: Coumarin-Chalcone (5 mmol), Guanidine Hydrochloride (7.5 mmol), Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (7.5 mmol).

  • Solvent: Ethanol (25 mL) or DMF (if solubility is poor).

  • Procedure:

    • Dissolve Guanidine HCl and Base in ethanol to liberate the free guanidine base. Stir for 10 mins.

    • Add the Coumarin-Chalcone.[3][1]

    • Reflux for 8–12 hours.

    • Work-up: Concentrate the solvent under vacuum (rotavap) to 20% volume. Pour residue into ice-cold water.

    • Neutralize with dilute acetic acid if necessary to precipitate the product.

    • Filter, wash with water, and recrystallize from DMF/Ethanol mixture.

Biological Mechanism of Action[1][2][4][5]

Recent studies indicate that these hybrids often function as dual inhibitors . A primary mechanism in anticancer applications is the modulation of the JNK (c-Jun N-terminal kinase) pathway and induction of apoptosis.

Signaling Pathway Diagram

Mechanism_Action Drug Coumarin-Pyrimidine Hybrid ROS ROS Generation (Oxidative Stress) Drug->ROS Induces JNK JNK Phosphorylation (Activation) ROS->JNK Activates Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibits (Phosphorylation) Bax Bax (Pro-apoptotic) JNK->Bax Upregulates Caspase Caspase-3/9 Cleavage Bcl2->Caspase Blocks (removed) Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 3: Proposed mechanism of action for coumarin-pyrimidine hybrids in breast cancer cells (e.g., MCF-7).[4]

Key Biological Targets
  • Anticancer: Telomerase inhibition, Carbonic Anhydrase IX/XII inhibition (hypoxic tumors), and EGFR kinase inhibition.

  • Antimicrobial: Inhibition of DNA gyrase (bacterial) and biofilm formation (quorum sensing interference).

References

  • Design, synthesis, molecular docking study and molecular dynamics simulation of new coumarin-pyrimidine hybrid compounds having anticancer and antidiabetic activity. Scientific Reports. (2022). Link

  • Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. Molecules. (2023). Link

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Advances. (2023). Link

  • Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc. (2024).[5] Link

  • Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. RSC Advances. (2013). Link

Sources

Methodological & Application

protocol for using 7-hydroxy-4-(4-pyridyl)coumarin in live-cell imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Live-Cell pH Imaging using 7-Hydroxy-4-(4-pyridyl)coumarin [1]

Introduction & Mechanism of Action

7-Hydroxy-4-(4-pyridyl)coumarin is a specialized fluorogenic probe belonging to the umbelliferone (7-hydroxycoumarin) family.[1] Unlike its ubiquitous analog 4-methylumbelliferone, the inclusion of a 4-pyridyl substituent extends the conjugated


-system and exerts an electron-withdrawing effect, which typically lowers the pKa of the 7-hydroxyl group from ~7.8 to a more physiologically relevant range (approx.[1] 6.5–7.2).[1]

Mechanism of pH Sensing: The fluorescence mechanism relies on the Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) modulated by the protonation state of the 7-hydroxyl group and the pyridyl nitrogen.[1]

  • Acidic Environment (pH < pKa): The 7-OH group remains protonated (phenol form).[1] Fluorescence is typically lower intensity and blue-shifted (Ex ~330-360 nm).[1]

  • Neutral/Basic Environment (pH > pKa): The 7-OH group deprotonates to the phenolate anion (

    
    ).[1] This species exhibits strong ICT, resulting in a bathochromic shift in excitation (~405 nm) and a significant increase in quantum yield (Emission ~450–500 nm).[1]
    

This distinct spectral shift allows for ratiometric imaging , which self-corrects for dye loading differences, photobleaching, and focal plane variations.[1]

Materials & Reagents

ReagentConcentration (Stock)StorageFunction
7-Hydroxy-4-(4-pyridyl)coumarin 10–20 mM in anhydrous DMSO-20°C, Desiccated, DarkpH Sensor
Nigericin 10 mM in Ethanol-20°CH+/K+ Ionophore (Calibration)
Monensin 10 mM in Methanol-20°CNa+/H+ Ionophore (Optional)
Pluronic F-127 20% (w/v) in DMSORTDispersing Agent (Optional)
Live Cell Imaging Solution (LCIS) 1X4°CPhysiological Imaging Buffer
High K+ Calibration Buffers Various pH (5.5 – 8.[1]5)4°CIn Situ Calibration

High K+ Calibration Buffer Recipe (Critical): To clamp intracellular pH (


) to extracellular pH (

), the K+ concentration must mimic cytosolic levels.[1]
  • Composition: 135 mM KCl, 2 mM

    
    , 1.2 mM 
    
    
    
    , 0.8 mM
    
    
    , 20 mM HEPES (or MES for pH < 6.5).[1]
  • Preparation: Prepare aliquots adjusted to pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5 using KOH or HCl.

Experimental Protocol

Phase 1: Dye Preparation & Loading

Standard coumarins are cell-permeable, but solubility can be an issue due to the pyridyl group.[1]

  • Stock Solution: Dissolve 1 mg of 7-hydroxy-4-(4-pyridyl)coumarin in the appropriate volume of DMSO to achieve a 10 mM stock. Vortex vigorously.

  • Working Solution: Dilute the stock into warm (37°C) serum-free medium (e.g., DMEM or HBSS) to a final concentration of 1–10 µM .

    • Optimization: Start with 5 µM.[1][2] If aggregation occurs, add 0.02% Pluronic F-127 .[1]

  • Incubation: Incubate cells for 20–40 minutes at 37°C in a 5%

    
     incubator.
    
  • Wash: Aspirate the loading medium.[1] Wash cells

    
     with pre-warmed LCIS to remove extracellular dye.[1]
    
  • Recovery: Incubate in LCIS for 10 minutes to allow ester hydrolysis (if using an ester derivative) or equilibration.

Phase 2: Microscope Configuration

Dual-excitation ratiometric imaging is recommended.[1]

  • Channel 1 (Isosbestic/Acidic): Excitation 360/40 nm | Emission 460/50 nm.[1]

  • Channel 2 (Basic/Anionic): Excitation 405/20 nm | Emission 460/50 nm.[1]

  • Detector: sCMOS or PMT (Confocal).[1] Ensure gain/exposure is linear (avoid saturation).

Phase 3: In Situ Calibration (Mandatory)

Do not rely on a standard curve generated in solution; intracellular viscosity and ionic strength affect the probe's pKa.[1]

  • Baseline Image: Acquire images of the experimental sample in standard LCIS.[1]

  • Perfusion: Sequentially perfuse the cells with High K+ Calibration Buffers containing 10 µM Nigericin .

    • Order: Start from pH 7.5 → 7.0 → 6.5 → 6.0 → 5.5 (Acidification direction prevents cell detachment).[1]

  • Equilibration: Allow 5–8 minutes per pH point for Nigericin to equilibrate

    
     with 
    
    
    
    .
  • Acquisition: Capture images in both channels (Ex360 and Ex405) for each pH step.

Data Analysis & Visualization

Ratiometric Calculation: For every pixel (


):


[1]

pH Determination: Fit the mean ROI ratios from the calibration steps to the modified Henderson-Hasselbalch equation:


[1]
Workflow Logic Diagram

G cluster_Imaging Dual-Excitation Imaging cluster_Calib In Situ Calibration (Nigericin) Start Start: Cell Culture Load Dye Loading (5 µM, 30 min) Start->Load Wash Wash & Recovery (LCIS Buffer) Load->Wash Ex360 Ex: 360nm (Protonated Form) Wash->Ex360 Ex405 Ex: 405nm (Deprotonated Form) Wash->Ex405 Ratio Calculate Ratio (R = I_405 / I_360) Ex360->Ratio Ex405->Ratio HighK Perfuse High K+ Buffer + 10µM Nigericin Ratio->HighK Post-Exp Result Quantitative pH Map Ratio->Result pH_Steps Stepwise pH Change (pH 5.5 - 8.5) HighK->pH_Steps CurveFit Fit Henderson-Hasselbalch pH_Steps->CurveFit CurveFit->Result Apply Calibration

Caption: Workflow for ratiometric pH imaging. Note the parallel acquisition of dual-excitation channels and the post-experiment calibration loop.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Dye efflux or low loadingUse Probenecid (1–2.5 mM) to inhibit anion transporters.[1] Increase loading conc.
Dye Localization Sequestration in organelles4-pyridyl group may target mitochondria/lysosomes.[1] Co-stain with MitoTracker to confirm.
Photobleaching High laser powerReduce exposure time.[1] Use pulsed excitation if available.[1]
Incomplete Calibration Nigericin inactivityEnsure buffers are High K+ (135 mM). Nigericin requires K+ gradient collapse to function.[1]

References

  • PubChem. (n.d.).[1][3] 7-Hydroxy-4-(3-pyridyl)coumarin Compound Summary. National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]

  • SpectraBase. (n.d.).[1] 7-Hydroxy-4-(4-pyridyl)coumarin Spectral Data. Wiley Science Solutions.[1] Retrieved February 2, 2026, from [Link][1]

  • Huda, Z. U., et al. (2022).[1][4] Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.[1][4] [Link]

  • Battistini, E., et al. (2021).[1] Switchable Coumarins for Ratiometric pH Sensing. Frontiers in Chemistry, 9. [Link]

Sources

experimental setup for measuring fluorescence quenching of coumarin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for Measuring Fluorescence Quenching of Coumarin Derivatives

Abstract & Scope

Coumarin derivatives are a cornerstone of medicinal chemistry and fluorescence imaging due to their high quantum yields, photostability, and environmental sensitivity. In drug development, characterizing the fluorescence quenching of these scaffolds provides critical thermodynamic data regarding molecular interactions, such as drug-protein binding, metal ion sensing, or electron transfer mechanisms.

This guide details the steady-state fluorescence quenching protocol for coumarin derivatives. Unlike standard operating procedures, this document focuses on mechanistic differentiation (static vs. dynamic quenching) and the rigorous correction of Inner Filter Effects (IFE) —the most common source of experimental error in quantitative fluorescence analysis.

Theoretical Framework

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. For coumarin derivatives, this is typically described by the Stern-Volmer relationship .[1]

The Stern-Volmer Equation

[1][2]
  • 
     : Fluorescence intensity in the absence of quencher.[1]
    
  • 
     : Fluorescence intensity in the presence of quencher.[1][3][4]
    
  • 
     : Stern-Volmer quenching constant (
    
    
    
    ).[1][5]
  • 
     : Concentration of the quencher.[1][2][3][4]
    
  • 
     : Bimolecular quenching rate constant.[3][6]
    
  • 
     : Fluorescence lifetime of the fluorophore (unquenched).[1][2]
    
Differentiation of Mechanisms

A linear Stern-Volmer plot indicates a single class of fluorophores, but it does not distinguish between Dynamic (Collisional) and Static (Complex Formation) quenching. This distinction is critical for drug development:

  • Dynamic Quenching: Dependent on diffusion.[3]

    
    increases  with temperature.[7]
    
  • Static Quenching: Dependent on ground-state complex stability.[7]

    
    decreases  with temperature.
    

Experimental Configuration

Instrumentation & Settings
  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog, Agilent Cary Eclipse) with a Peltier-thermostatted cell holder.

  • Cuvette: Quartz fluorescence cuvette (10 mm path length), 4-sided clear.

  • Excitation/Emission Slits: 2.5 nm / 5.0 nm (Narrow excitation prevents photobleaching; wider emission maximizes signal).

  • Detector Voltage: Set to keep the initial intensity (

    
    ) at ~60-70% of the detector's maximum linear range (typically 
    
    
    
    cps).
Reagent Preparation
  • Coumarin Stock (Fluorophore): Prepare a

    
     stock in HPLC-grade Ethanol or DMSO.
    
  • Quencher Stock (

    
    ):  Prepare a high-concentration stock (e.g., 
    
    
    
    ) in the same buffer as the experiment to prevent solvent effects during titration.
  • Buffer System: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

    • Note: Coumarin derivatives (e.g., 7-hydroxycoumarin) are highly pH-sensitive. The pH must be strictly controlled to prevent intensity changes due to protonation/deprotonation rather than quenching.

Detailed Protocol: Steady-State Quenching Titration

This protocol is designed to be self-validating. The "Check Step" ensures system stability before wasting reagents.

Step 1: Baseline Characterization

  • Dilute Coumarin stock into PBS to a final concentration of

    
    .
    
  • Scan Excitation (250–500 nm) to find

    
    .
    
  • Scan Emission (300–600 nm) to find

    
    .
    
  • Absorbance Check: Measure Absorbance (

    
    ) at 
    
    
    
    and
    
    
    .[8][9]
    • Critical: If

      
      , dilute the sample.[8] High absorbance causes the Inner Filter Effect (IFE), distorting linear response.[8][10]
      

Step 2: Titration Workflow

  • Place

    
     of Coumarin solution (
    
    
    
    ) into the cuvette.
  • Equilibrate to

    
     for 5 minutes. Magnetic stirring: Low (300 rpm).
    
  • Record

    
     (average of 3 scans).
    
  • Titrate Quencher (

    
    ) in small aliquots (e.g., 5–10 
    
    
    
    ).
    • Volume Correction: Keep total added volume

      
       of initial volume to minimize dilution errors. If 
      
      
      
      , apply dilution factor:
      
      
      .
  • Mix for 60 seconds after each addition.

  • Record Fluorescence (

    
    ) and Absorbance (
    
    
    
    and
    
    
    ) at each step.

Step 3: Temperature Variation (Thermodynamic Validation)

  • Repeat the entire titration at

    
     and 
    
    
    
    .
  • This step is mandatory to distinguish static binding (drug target engagement) from collisional quenching.

Data Analysis & Inner Filter Effect (IFE) Correction

Raw fluorescence data is rarely accurate in quenching studies due to the absorption of excitation light by the quencher itself. You must apply the IFE correction equation before plotting.

IFE Correction Formula


  • 
    : Observed fluorescence intensity.[8]
    
  • 
    : Absorbance of the solution at excitation wavelength.[8][9]
    
  • 
    : Absorbance of the solution at emission wavelength.[8]
    
Data Summary Table
ParameterSymbolCalculation / Note
Corrected Fluorescence

Apply IFE formula above.
Quenching Efficiency

Plot on Y-axis.
Quencher Conc.

Plot on X-axis (Molar).[1]
Stern-Volmer Constant

Slope of the linear fit (

).[1][5]
Bimolecular Rate Constant


. If

, mechanism is likely Static .

Workflow Visualization

The following diagrams illustrate the experimental logic and decision-making process for determining the quenching mechanism.

Figure 1: Quenching Mechanism Decision Tree

QuenchingLogic Start Start: Stern-Volmer Plot (F0/F vs [Q]) Linearity Is the plot linear? Start->Linearity Linear Linear Response Linearity->Linear Yes Curved Positive Deviation (Upward Curve) Linearity->Curved No TempCheck Check Temperature Dependence (Compare Ksv at 25°C vs 45°C) Linear->TempCheck Combined Combined Static + Dynamic (Sphere of Action) Curved->Combined Dynamic Dynamic Quenching (Ksv increases with T) TempCheck->Dynamic Slope Increases Static Static Quenching (Ksv decreases with T) TempCheck->Static Slope Decreases

Caption: Logic flow for distinguishing between Static (binding) and Dynamic (collisional) quenching mechanisms based on temperature dependence.

Figure 2: Experimental Protocol Flow

ProtocolFlow Prep 1. Sample Prep 10µM Coumarin in Buffer Scan 2. Spectral Scan Determine Ex/Em Max Prep->Scan IFE_Check 3. Absorbance Check Is A > 0.1? Scan->IFE_Check Dilute Dilute Sample IFE_Check->Dilute Yes Titrate 4. Titration Add Quencher [Q] IFE_Check->Titrate No Dilute->IFE_Check Measure 5. Measure F & Abs Simultaneous Reading Titrate->Measure Calc 6. Apply Correction F_corr = F_obs * 10^(A/2) Measure->Calc

Caption: Step-by-step experimental workflow emphasizing the critical Inner Filter Effect (IFE) checkpoint.

Troubleshooting & Optimization

  • Non-Linear Plots (Negative Deviation): If the Stern-Volmer plot curves downward toward the x-axis, this usually indicates that the fluorophore has two populations (one accessible to quencher, one buried). This is common in protein-drug binding studies.

  • "Impossible" Rate Constants: If your calculated

    
     is significantly larger than the diffusion-controlled limit (
    
    
    
    ), the mechanism is Static Quenching (complex formation), not dynamic collision. This is a positive result for drug binding assays.
  • pH Drift: Coumarin fluorescence is often pH-dependent.[11] Ensure your quencher stock is buffered; otherwise, adding the quencher may shift the pH, altering fluorescence intensity via protonation rather than quenching.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on IFE correction and quenching kinetics).

  • Geddes, C. D. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications. Measurement Science and Technology. (Detailed methodology on Stern-Volmer analysis).

  • Wagner, B. D. (2014). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. (Specifics on Coumarin derivative sensitivity).

  • Xiao, Q., et al. (2008). Spectroscopic studies on the interaction of coumarin derivatives with bovine serum albumin. Journal of Photochemistry and Photobiology A: Chemistry. (Protocol for BSA-Coumarin binding).

  • ResearchGate Discussion. (2014). Inner Filter Effect Correction Formulas and methodology.

Sources

Application Note: Brominated 7-hydroxycoumarin-4-ylmethyls (Bhc) as Photolabile Protecting Groups

[1][2]

Executive Summary

This guide details the application of 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) derivatives as photolabile protecting groups (PPGs).[1] Unlike traditional nitrobenzyl groups, Bhc derivatives are engineered specifically for two-photon excitation (2PE) , exhibiting action cross-sections (

This document provides the rationale for selecting Bhc, detailed protocols for synthesizing Bhc-caged compounds, and a validated workflow for two-photon uncaging experiments.

Scientific Principles & Mechanism[3]

The "Bromine Effect"

The superior performance of Bhc over the parent 7-hydroxycoumarin (Hc) stems from the strategic substitution of bromine at the 6-position.

  • pKa Shift: Bromine is electron-withdrawing, lowering the pKa of the 7-hydroxyl group from ~7.8 (Hc) to ~6.2 (Bhc). At physiological pH (7.4), Bhc exists primarily as the phenolate anion , which is the strongly absorbing species (

    
     nm).
    
  • Two-Photon Cross-Section: The polarized phenolate system enhances the nonlinear absorption properties, significantly increasing the two-photon action cross-section.

Photolysis Mechanism

Upon one-photon (UV) or two-photon (IR) excitation, the Bhc chromophore undergoes heterolytic bond cleavage. This releases the substrate and generates a solvent-caged ion pair, which subsequently resolves into the coumarin byproduct and the free substrate.

Bhc_MechanismBhc_GroundBhc-Substrate(Ground State)Excited_StateExcited State(Singlet)Bhc_Ground->Excited_StateAbsorb Photon(s)ExcitationExcitation(1P: 370nm / 2P: 740nm)Excitation->Bhc_GroundIon_PairIon Pair(Coumarin+ + Substrate-)Excited_State->Ion_PairHeterolysis(k > 10^9 s^-1)ProductsFree Substrate +Coumarin ByproductIon_Pair->ProductsSolvolysis

Figure 1: Photolysis mechanism of Bhc-caged compounds. The bromine substituent ensures the molecule is in the active phenolate form at physiological pH.

Comparison of PPG Properties[4][5][6][7]

FeatureNitrobenzyl (CNB) 7-Hydroxycoumarin (Hc) Brominated Coumarin (Bhc)
Excitation Max (1P) 300–360 nm325 nm370 nm
2P Cross-Section (

)
< 0.1 GM~0.1 GM1 – 50 GM
pKa (Phenolic OH) N/A7.86.2
Quantum Yield (

)
0.01 – 0.10.01 – 0.20.02 – 0.1
Solubility (pH 7.4) ModerateLowHigh (as anion)
Dark Stability HighHighModerate (Hydrolysis t1/2 ~200h)

Experimental Protocols

Synthesis of Bhc-Caged Glutamate (Bhc-Glu)

Target: N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-glutamate[1][2][3]

Safety Note: Perform all steps under yellow light or low-light conditions to prevent premature photolysis.

Reagents:
  • Bhc-OH: 6-bromo-7-hydroxy-4-(hydroxymethyl)coumarin

  • DSC: N,N'-Disuccinimidyl carbonate

  • L-Glutamic acid di-tert-butyl ester hydrochloride

  • Triethylamine (TEA)

  • TFA: Trifluoroacetic acid

Protocol:
  • Activation of Bhc-OH:

    • Dissolve Bhc-OH (1 eq) in dry acetonitrile (MeCN).

    • Add DSC (1.2 eq) and TEA (3 eq). Stir at room temperature (RT) for 2 hours.

    • Result: Formation of the Bhc-succinimidyl carbonate active ester.

  • Coupling:

    • Add L-glutamic acid di-tert-butyl ester hydrochloride (1.1 eq) to the reaction mixture.

    • Stir at RT for 4–6 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane).

    • Purification: Evaporate solvent. Redissolve in EtOAc, wash with 0.1 M HCl and brine. Dry over MgSO4. Purify via flash chromatography to obtain Bhc-Glu(OtBu)2 .

  • Global Deprotection:

    • Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour at RT to remove the t-butyl esters.

    • Evaporate volatiles under vacuum.

    • Final Purification: Reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA). Lyophilize to obtain Bhc-Glu as a yellow powder.

Two-Photon Uncaging Workflow

This protocol describes the setup for uncaging Bhc-Glu on neuronal slices.

Equipment:
  • Microscope: Two-photon laser scanning microscope (e.g., Olympus FV1000MPE).

  • Laser: Mode-locked Ti:Sapphire laser (tunable 690–1040 nm).

  • Objective: High NA water-immersion lens (e.g., 60x, NA 1.0).

Protocol:
  • Sample Preparation:

    • Prepare brain slices (300 µm) in ACSF (Artificial Cerebrospinal Fluid).

    • Add Bhc-Glu to the bath perfusion (Concentration: 200–500 µM).

    • Optional: Add a fluorescent marker (e.g., Alexa 488, 10 µM) to visualize the perfusion volume.

  • Laser Configuration:

    • Set the Ti:Sapphire laser to 740 nm (optimal for Bhc 2P excitation).

    • Note: Bhc can also be uncaged at 800 nm, but 740 nm is closer to the 2P max.

  • Uncaging & Recording:

    • Locate the dendritic spine of interest using a structural dye (e.g., filled via patch pipette).

    • Define a Region of Interest (ROI) ~0.5 µm diameter adjacent to the spine head.

    • Trigger: Deliver a laser pulse train (e.g., 5 pulses, 1 ms duration, 10–20 mW power at sample).

    • Record: Simultaneously record EPSCs (Excitatory Postsynaptic Currents) via whole-cell patch clamp.

Workflowcluster_SynthPhase 1: Synthesiscluster_ExpPhase 2: ExperimentS1Activate Bhc-OH(DSC/TEA)S2Coupling(Amino Acid Ester)S1->S2S3Deprotection & HPLC(Isolate Bhc-Glu)S2->S3E1Bath Application(200-500 µM Bhc-Glu)S3->E1 Dissolve in ACSFE2Target Selection(2P Imaging)E1->E2E3Uncaging Trigger(740 nm, 10-20 mW)E2->E3E4Data Acquisition(EPSC Recording)E3->E4

Figure 2: Complete workflow from chemical synthesis to physiological recording.

Troubleshooting & Optimization

Solubility Issues

Bhc derivatives are somewhat lipophilic.[4]

  • Symptom: Precipitation in aqueous buffer.

  • Solution: Dissolve Bhc-compound in a small volume of DMSO (stock 100 mM) before diluting into ACSF. Ensure final DMSO < 0.1%.

  • Alternative: Use mBhc (3-methyl-6-bromo-7-hydroxycoumarin) or sulfonate-tagged derivatives for higher solubility.

Spontaneous Hydrolysis

Bhc esters have a finite dark stability (t1/2 ~200 hours at pH 7.4).

  • Symptom: High background activity or leakage.

  • Solution: Prepare working solutions fresh daily. Store solid stocks at -20°C shielded from light.

  • Check: Run a "dark control" experiment (no laser) to quantify baseline effects.

Photoisomerization (Specific to Thiols)

When caging thiols (e.g., Cysteine), Bhc can undergo photoisomerization rather than cleavage.

  • Solution: For thiols, use mBhc (methylated at C3 position) or NDBF (Nitrodibenzofuran) groups, which suppress this side reaction [4].

References

  • Furuta, T., Wang, S. S., Dantzker, J. L., Dore, T. M., Bybee, W. J., Callaway, E. M., ...[5] & Tsien, R. Y. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis.[1][2] Proceedings of the National Academy of Sciences, 96(4), 1193-1200.[2] Link[2]

  • Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., Miyashita, Y., Iino, M., & Kasai, H. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4(11), 1086-1092. Link

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[6] Nature Methods, 4(10), 807-816. Link

  • Hagen, V., Dekowski, B., Nache, V., & Bendig, J. (2005). Coumarinylmethyl esters for ultrafast release of GABA and glutamate. ChemBioChem, 6(10), 1776-1781. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 7-Hydroxy-4-(4-pyridyl)coumarin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxy-4-(4-pyridyl)coumarin is a dual-function fluorophore often utilized as a pH indicator or a scaffold for enzymatic probes (e.g., phosphatase assays). Its solubility profile is complex due to the presence of two ionizable groups: the acidic phenolic hydroxyl at position 7 and the basic nitrogen on the pyridyl ring at position 4.

The Core Challenge: This molecule exhibits a "solubility valley" at near-neutral pH (pH 5.0–7.0), where both the pyridine and phenol groups are largely uncharged. This neutral species is hydrophobic and prone to aggregation or precipitation.

This guide provides a validated protocol to navigate these solubility windows, ensuring stable stock solutions and reliable experimental data.

Solubility Mechanics & Strategy

To optimize solubility, you must manipulate the ionization state of the molecule. We aim to avoid the neutral species.

The Ionization-Solubility Map
  • pH < 4.0 (Cationic): The pyridyl nitrogen is protonated (

    
    ). The molecule carries a positive charge, improving aqueous solubility.
    
  • pH 5.0 – 7.0 (Neutral/Danger Zone): The pyridine is deprotonated (neutral) and the phenol is protonated (neutral). Solubility is lowest here.

  • pH > 8.0 (Anionic): The phenolic hydroxyl is deprotonated (

    
    ). The molecule carries a negative charge, significantly enhancing solubility and fluorescence intensity.
    
Visualization: Solubility & Protonation States

SolubilityMap cluster_legend Solubility Status Acidic pH < 4.0 Cationic Species (Soluble) Neutral pH 5.0 - 7.0 Neutral Species (Precipitation Risk) Acidic->Neutral Pyridine Deprotonation (pKa ~ 4-5) Basic pH > 8.0 Anionic Species (Highly Soluble) Neutral->Basic Phenol Deprotonation (pKa ~ 7.8) Good Stable Solution Bad Aggregation Risk

Figure 1: The pH-dependent solubility profile of 7-hydroxy-4-(4-pyridyl)coumarin. The "Danger Zone" at neutral pH requires careful handling or co-solvents.

Step-by-Step Preparation Protocol

Phase 1: Stock Solution Preparation (Organic Phase)

Do not attempt to dissolve the solid directly in aqueous buffer.

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO). Ethanol is a secondary choice but evaporates faster, altering concentration over time.

  • Concentration: Prepare a 10–50 mM stock solution.

  • Procedure:

    • Weigh the lyophilized powder.

    • Add DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Optional: Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into light-protective vials and store at -20°C. Stable for >6 months.

Phase 2: Dilution into Aqueous Buffer (The Critical Step)

The method of mixing determines stability.

  • Prepare the Buffer: Ensure your buffer pH is optimized (preferably pH > 7.5 for fluorescence assays).

  • The "Jet" Injection Method:

    • Place the buffer on a magnetic stirrer (medium speed).

    • Submerge the pipette tip slightly below the surface.

    • Slowly inject the DMSO stock directly into the stirring buffer.

    • Reasoning: This rapidly disperses the hydrophobic molecules before they can nucleate and form aggregates.

  • Final Solvent Limit: Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition or cell toxicity, though the fluorophore itself tolerates up to 10% DMSO.

Troubleshooting & FAQs

Issue 1: Precipitation

Q: My solution turns cloudy immediately upon adding the stock to the buffer.

  • Diagnosis: You likely experienced "solvent shock." This happens when a high concentration of hydrophobic compound hits the water interface too slowly, causing local precipitation.

  • Solution:

    • Lower the Concentration: Reduce the final concentration. 7-hydroxycoumarins are typically sparingly soluble in water (often < 100 µM without optimization).

    • Check pH: Is your buffer pH between 5.0 and 7.0? If possible, shift to pH 8.0 or higher to generate the soluble phenolate anion.

    • Add Surfactant: Add 0.05% Tween-20 or Triton X-100 to the buffer before adding the coumarin stock. This stabilizes the neutral species in micelles.

Issue 2: Loss of Fluorescence

Q: The solution is clear, but the fluorescence signal is negligible.

  • Diagnosis: Protonation state. The 7-hydroxycoumarin fluorophore is highly sensitive to pH.[1] The protonated phenol (neutral form, dominant at pH < 7) is non-fluorescent or weakly blue fluorescent. The deprotonated phenolate (anionic form, dominant at pH > 8) is strongly cyan/green fluorescent.

  • Solution: Verify the pH of your final solution. If your assay requires neutral pH (e.g., physiological conditions), you may need to accept a lower signal or switch to a derivative with a lower pKa (e.g., 6,8-difluoro-7-hydroxy-4-methylcoumarin).

Issue 3: Inconsistent Data

Q: My replicates have high variance.

  • Diagnosis: Micro-precipitation. The compound may be forming non-visible aggregates that interfere with light path or binding kinetics.

  • Solution:

    • Spin down the working solution at 10,000 x g for 5 minutes before use to pellet aggregates.

    • Measure absorbance at the excitation maximum. If the peak is broadened or shifted compared to the monomeric spectrum, aggregation is occurring.

Quantitative Data Summary

ParameterValue / ConditionNotes
Molecular Weight ~239.23 g/mol Formula: C₁₄H₉NO₃
Primary Stock Solvent DMSOSolubility > 10 mg/mL (approx. 40 mM)
Aqueous Solubility Limit < 0.2 mg/mL (pH 7.[2]2)Highly dependent on pH and DMSO %
pKa (Phenol) ~7.8Controls fluorescence (High pH = High Signal)
pKa (Pyridine) ~4.5 - 5.2Controls solubility in acidic media
Excitation/Emission 360 nm / 450 nmShifts bathochromically at high pH

Experimental Workflow Diagram

Workflow Solid Lyophilized Powder (Store -20°C) DMSO Dissolve in DMSO (10-50 mM Stock) Solid->DMSO Vortex Check Check Assay pH DMSO->Check Dilute Acidic pH < 5.0 Soluble (Non-fluorescent) Check->Acidic Acidic Buffer Neutral pH 5.0 - 7.5 Risk of Precipitation Check->Neutral Neutral Buffer Basic pH > 8.0 Soluble (Highly Fluorescent) Check->Basic Basic Buffer Additives Add 0.05% Tween-20 or Cyclodextrin Neutral->Additives If cloudy/unstable

Figure 2: Decision tree for preparing and stabilizing 7-hydroxy-4-(4-pyridyl)coumarin solutions based on experimental pH requirements.

References

  • Vertex Pharmaceuticals & NIH. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. 3[4]

  • Cayman Chemical. (2022).[2][5] 7-Methoxycoumarin Product Information & Solubility Data. 5[4]

  • BenchChem Technical Support. (2025). pH effects on the fluorescence of 7-hydroxycoumarin derivatives. 1[4][3]

  • PubChem. (2025). 7-hydroxy-4-(4-pyridyl)coumarin Compound Summary. 6

Sources

overcoming challenges in the purification of synthetic coumarin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: COU-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Coumarin Synthesis Support Center. Synthetic coumarins (2H-chromen-2-ones) are deceptively simple structures. While reactions like the Pechmann condensation are robust, the purification is often plagued by resinous by-products , "oiling out" during crystallization , and close retention times (


)  between the product and phenolic starting materials.

This guide moves beyond standard textbook protocols to address the specific physicochemical behaviors of the coumarin scaffold, particularly its lactone sensitivity and solubility profile.

Module 1: The "Tar" Pit (Pechmann Condensation Workup)

Issue: The reaction mixture turns into a black, viscous resin upon cooling or acid addition, making filtration impossible.

Diagnosis: The Pechmann condensation often utilizes concentrated sulfuric acid (


). The "tar" consists of polymerized phenolic impurities and sulfonated by-products caused by local overheating or excess acid.

Troubleshooting Protocol:

StepActionTechnical Rationale
1 The Ice Quench Do not cool the reaction flask to RT slowly. Pour the hot reaction mixture directly into a slurry of crushed ice and water (10x volume) with vigorous stirring. This "shocks" the product into precipitating before polymerization kinetics can dominate.
2 Solid Acid Catalysts Pro-Tip: Switch from

to Amberlyst-15 or Zeolite H-Beta . These heterogeneous catalysts eliminate the "tar" problem at the source and are recyclable, yielding cleaner crude products [1].
3 De-Gumming If you already have tar: Dissolve the crude mass in a minimal amount of hot ethanol. Add activated charcoal (10% w/w) , boil for 5 minutes, and filter through Celite while hot. The charcoal adsorbs the high-molecular-weight polymeric colors.
Module 2: Crystallization & The "Oiling Out" Phenomenon

Issue: Upon cooling the recrystallization solvent, the coumarin separates as a liquid (oil) rather than crystals.

Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common in coumarins due to their moderate melting points and the presence of impurities that depress the melting point further [2].

The Resolution Workflow:

OilingOut Start Problem: Product Oils Out CheckSolvent Check Solvent System (Is it EtOH/H2O?) Start->CheckSolvent Reheat Reheat to Dissolve Oil CheckSolvent->Reheat Decision Is Solution Saturated? Reheat->Decision Action1 Add Seed Crystal at T = Cloud Point + 5°C Decision->Action1 Yes Action2 Switch Solvent: Try Acetonitrile or Toluene Decision->Action2 No (Too Impure) Action3 Triturate Oil with Diethyl Ether Decision->Action3 Persistent Oil Success Crystalline Solid Action1->Success Action2->Success Action3->Success

Figure 1: Decision tree for troubleshooting oiling out during coumarin recrystallization.

Recommended Solvent Systems:

  • Ethanol/Water (70:30 to 40:60): The gold standard for simple coumarins (e.g., 7-hydroxycoumarin). Dissolve in hot ethanol first, then add hot water until turbid [3].

  • Acetonitrile: Excellent for polar coumarins that refuse to crystallize from alcohols.

  • Toluene: Use for hydrophobic, substituted coumarins.

Module 3: Chromatographic Separation

Issue: Product co-elutes with unreacted phenol/resorcinol, or the coumarin "tails" significantly on silica.

Diagnosis: Phenolic impurities have similar polarities to coumarins. Furthermore, the slightly acidic nature of silica gel (pH ~5) can cause basic coumarin derivatives (e.g., amino-coumarins) to streak.

Mobile Phase Optimization:

Compound TypeRecommended Solvent SystemAdditive (Modifier)Why?
Non-Polar (e.g., 4-Methylcoumarin)Hexane / Ethyl Acetate (9:1 to 7:3)NoneStandard separation.[2]
Polar / Phenolic (e.g., 7-Hydroxycoumarin)Dichloromethane / Methanol (98:2 to 95:5)0.1% Acetic AcidSuppresses ionization of the phenol group, sharpening the peak.
Basic (e.g., 7-Diethylaminocoumarin)Toluene / Ethyl Acetate1% TriethylamineNeutralizes silica acidity to prevent streaking/tailing [4].

Pro-Tip: The "Sandwich" Loading Coumarins often have poor solubility in the mobile phase. Do not load as a liquid concentrate if it requires a strong solvent (like DMSO). Instead, use Dry Loading :

  • Dissolve crude in acetone/DCM.

  • Add silica gel (1:1 mass ratio).

  • Rotovap to dryness.

  • Pour the dry powder onto the column bed.

Module 4: Chemical Purification (The Lactone Trick)

Issue: Chromatographic separation of coumarin from resorcinol is difficult due to overlapping


.

The "Lactone Switch" Protocol: You can exploit the reversible hydrolysis of the coumarin lactone ring to separate it from chemically inert impurities.

  • Dissolution: Dissolve the crude mixture in 10% NaOH and warm gently (do not boil excessively).

    • Mechanism:[3][4][5][6] The coumarin ring opens to form the water-soluble coumarinate salt (cis-cinnamic acid derivative). Phenols also dissolve as phenoxides.

  • Filtration: Filter off any non-acidic/non-phenolic impurities (insoluble material).

  • Acidification (The Critical Step):

    • Cool the filtrate to 0°C.

    • Slowly add cold dilute HCl until pH < 2.

    • Mechanism:[3][4][5][6] The coumarinic acid forms and spontaneously cyclizes back to the coumarin lactone (unlike phenols, which just protonate).

  • Recovery: The coumarin precipitates out.[4] Phenols remain in solution or can be washed away with water/bicarbonate depending on their specific pKa.

Warning: This method fails for 4-hydroxycoumarins, which are stable enols and do not undergo the ring-opening in the same reversible manner as simple coumarins.

References
  • Solid Acid Catalysis: "Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis." International Institute for Science, Technology and Education (IISTE).

  • Oiling Out Mechanisms: "Troubleshooting: Oiling Out in Crystallization." Chemistry LibreTexts.

  • Recrystallization Solvents: "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach." Research Review International Journal of Multidisciplinary.

  • Flash Chromatography Guides: "Chromatography: Solvent Systems For Flash Column." University of Rochester, Department of Chemistry.

Sources

Validation & Comparative

7-Hydroxy-4-(4-pyridyl)coumarin vs. Fluorescein: A Comparative Photostability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the photophysical robustness and utility of 7-hydroxy-4-(4-pyridyl)coumarin (7H4PC) as a superior alternative to Fluorescein in long-duration imaging and pH-variable environments.

Verdict: While Fluorescein remains the gold standard for initial brightness (Quantum Yield


), it suffers critically from small Stokes shifts and rapid photobleaching. 7H4PC  demonstrates significantly higher photostability and a massive Stokes shift (>100 nm), making it the preferred candidate for time-lapse microscopy and ratiometric pH sensing, despite a lower intrinsic quantum yield (

).

Photophysical Profile Comparison

The following data synthesizes experimental baselines for both fluorophores in aqueous buffer (pH 7.4).

FeatureFluorescein (Reference)7-Hydroxy-4-(4-pyridyl)coumarinPerformance Delta
Core Structure XantheneBenzopyrone (Coumarin)Coumarin is more rigid/stable
Excitation (

)
490 nm~360 nm (pH dependent)UV/Blue vs. Cyan excitation
Emission (

)
525 nm~450–520 nmBlue-Green shift
Stokes Shift ~25 nm>100 nm Major Advantage (7H4PC)
Quantum Yield (

)
0.92 (High)0.45 (Moderate)Fluorescein is brighter initially
Photobleaching (

)
< 30 sec (High intensity)> 120 sec7H4PC is ~4x more stable
pH Sensitivity Single pKa (~6.4)Dual pKa (Pyridine & Hydroxyl)7H4PC offers multi-range sensing
Mechanistic Insight: The Stokes Shift Advantage

Fluorescein’s small Stokes shift (25 nm) leads to self-quenching at high concentrations due to the overlap of absorption and emission spectra (inner filter effect). 7H4PC exhibits a large Stokes shift induced by Intramolecular Charge Transfer (ICT) between the electron-rich 7-hydroxy group and the electron-withdrawing 4-pyridyl group. This allows for higher loading concentrations without self-quenching artifacts.

Photostability Study: Experimental Data & Mechanism

The Photobleaching Phenomenon

Photobleaching occurs when the fluorophore in the excited triplet state (


) interacts with molecular oxygen, generating Reactive Oxygen Species (ROS) that covalently modify and destroy the chromophore.
Comparative Degradation Kinetics

Under continuous irradiation (Hg Arc Lamp, 100W, 450-490nm filter for Fluorescein; 365nm for Coumarin), the normalized fluorescence intensity (


) follows first-order decay kinetics:


  • Fluorescein: Rapid decay (

    
    ). Intensity drops to 50% within 15–30 seconds.
    
  • 7H4PC: Slow decay (

    
    ). Retains >80% intensity at 60 seconds.
    
Mechanism Diagram

The following diagram illustrates the divergent pathways of the two fluorophores under excitation.

Photostability Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Excitation (hν) Excited->Ground Fluorescence Triplet Triplet State (T1) (Vulnerable) Excited->Triplet ISC (Intersystem Crossing) ROS ROS Generation (Singlet Oxygen) Triplet->ROS Fluorescein (High Probability) ICT ICT Stabilization (Coumarin Core) Triplet->ICT 7H4PC (High Stability) Bleached Irreversible Photobleaching (Non-Fluorescent) ROS->Bleached Oxidative Damage Relaxation Radiative Decay (Fluorescence) ICT->Ground Non-destructive Decay

Figure 1: Photophysical pathways highlighting the vulnerability of Fluorescein to ROS-mediated bleaching versus the ICT-stabilized relaxation of 7H4PC.

Protocol: Comparative Photostability Assay

To replicate these findings, use the following self-validating protocol.

Reagents & Setup
  • Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.

  • Dye Stock: 1 mM in DMSO (Freshly prepared).

  • Instrument: Fluorescence Spectrophotometer with time-drive capability or Fluorescence Microscope with CCD camera.

Step-by-Step Workflow
  • Preparation: Dilute both dyes to an optical density (OD) of 0.1 at their excitation maxima (approx 5 µM) to ensure uniform photon absorption.

  • Baseline Measurement: Record the emission spectrum (scan mode) to confirm

    
    .
    
  • Irradiation (The Stress Test):

    • Set excitation slit width to 5 nm (or laser power to 10%).

    • Expose sample continuously at

      
       max.
      
    • Record emission intensity at

      
       max every 1 second for 600 seconds.
      
  • Data Normalization: Convert raw intensity counts (

    
    ) to normalized intensity (
    
    
    
    ).
  • Validation Check: If the initial intensity (

    
    ) fluctuates >5% in the first 2 seconds, check for lamp instability or bubble formation in the cuvette.
    

Workflow Start Start Protocol Prep 1. Sample Prep (PBS pH 7.4, 5µM Dye) Start->Prep Check 2. OD Check (Target OD ~0.1) Prep->Check Check->Prep If OD > 0.1 (Dilute) Setup 3. Instrument Setup (Time-Drive Mode) Check->Setup If OD is valid Irradiate 4. Continuous Irradiation (600s @ Ex Max) Setup->Irradiate Analyze 5. Calculate Decay Constant (k) Irradiate->Analyze

Figure 2: Experimental workflow for the comparative photostability assay.

Advanced Application: pH Sensing (The "Double Switch")

Unlike Fluorescein, which is quenched at acidic pH (becoming non-fluorescent), 7H4PC acts as a ratiometric probe due to the protonation of the pyridine nitrogen.

  • pH < 4: Pyridine protonation (

    
    ) leads to a bathochromic shift (red shift) in absorption.
    
  • pH > 8: Phenolic deprotonation (

    
    ) leads to strong fluorescence enhancement.
    
  • Utility: This allows 7H4PC to map intracellular pH gradients (lysosomes vs. cytosol) more effectively than Fluorescein, which simply turns "off" in acidic organelles.

References

  • Fluorescence Properties of Coumarin Derivatives Source: Journal of Fluorescence Citation: Comparison of solvatochromic effects and pH dependence in 7-hydroxycoumarin derivatives.

  • 7-Hydroxycoumarins as Affinity-Based Probes Source: ACS Publications Citation: Characterization of 7-hydroxycoumarin fluorophores, establishing quantum yields and quenching mechanisms.[1][2]

  • Switchable Coumarins for Ratiometric pH Sensing Source: Frontiers in Chemistry Citation: Analysis of coumarin-based molecular switches and their stability in aqueous environments.

  • Spectral Properties of Highly Emissive Coumarin Derivatives Source: PMC (NIH) Citation: Detailed spectral analysis of coumarin derivatives in water-methanol mixtures, highlighting stability vs. solvent polarity.

Sources

Comparative Guide: Cross-Reactivity & Performance of Brominated 7-Hydroxycoumarin-4-ylmethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of brominated coumarin-based derivatizing agents, specifically focusing on 4-bromomethyl-7-methoxycoumarin (Br-Mmc) and its analogs like 4-bromomethyl-7-acetoxycoumarin (Br-Mac) (the precursor to fluorescent 7-hydroxycoumarin esters). These reagents are the industry standard for enhancing the detection of carboxylic acids (fatty acids, prostaglandins, acidic pharmaceuticals) in HPLC and LC-MS.

While highly sensitive, these reagents exhibit specific cross-reactivity profiles with phenols, thiols, and aqueous interference. This guide details the mechanistic basis of this selectivity, provides a validated protocol to minimize artifacts, and offers a comparative performance analysis to aid in reagent selection.

Mechanistic Principles & Reagent Classes

The core reaction relies on the alkylation of a carboxylate anion by the bromomethyl group of the coumarin reagent via an SN2 mechanism . This reaction is catalyzed by a base (e.g.,


) and often a phase-transfer catalyst (e.g., 18-crown-6) to solubilize the carboxylate in an aprotic solvent.
The Two Primary Variants

To understand "7-hydroxy" esters, we must compare the two dominant reagent forms:

FeatureBr-Mmc (Standard)Br-Mac (7-Hydroxy Precursor)
Chemical Name 4-Bromomethyl-7-methoxycoumarin4-Bromomethyl-7-acetoxycoumarin
Fluorescence Native (Blue). pH Independent.Non-fluorescent until hydrolyzed.
Mechanism Direct alkylation.Alkylation

Hydrolysis (removes acetyl)

7-OH ester.
Selectivity High for carboxylates; reacts with phenols.Requires 2 steps; hydrolysis step can degrade unstable analytes.
Emission ~390-400 nm~460 nm (pH > 8, highly fluorescent anion).
Reaction Pathway & Competitive Interference

The following diagram illustrates the intended reaction versus competitive pathways (cross-reactivity) that researchers must control.

ReactionMechanism Reagent Br-Coumarin Reagent (Electrophile) Product Fluorescent Coumarin Ester (Target Signal) Reagent->Product + Carboxylate (Base/Crown Ether) EtherByproduct Coumarin Ether (Cross-Reaction) Reagent->EtherByproduct + Phenol (High pH) HydrolysisByproduct Hydroxymethyl Coumarin (Reagent Blank Noise) Reagent->HydrolysisByproduct + Water (Hydrolysis) Carboxylate Target: Carboxylic Acid (R-COO-) Carboxylate->Product Phenol Interference: Phenols (Ar-O-) Phenol->EtherByproduct Water Interference: Moisture (H2O) Water->HydrolysisByproduct

Caption: Competitive reaction pathways. Selectivity is achieved by controlling pH and water content to favor the Carboxylate pathway over Phenol and Water interference.

Cross-Reactivity Assessment

Cross-reactivity in this context is defined as the formation of stable, fluorescent derivatives with functional groups other than the target carboxylic acid.

A. Phenolic Interference

Phenols are the primary cross-reactants because phenoxide anions are strong nucleophiles.

  • Assessment Protocol: Spike the sample with a representative phenol (e.g., p-cresol) at 1:1 molar ratio to the fatty acid.

  • Observation: If a peak appears with similar retention time but different spectral characteristics (e.g., pH-dependent fluorescence shift), cross-reactivity is confirmed.

  • Mitigation: Phenols require a higher pH to ionize compared to carboxylic acids. buffering the reaction slightly lower (pH 7.5–8.0 rather than >9) can reduce phenolic interference, though it may slow the carboxylate reaction.

B. Thiol Interference

Thiols (R-SH) are highly nucleophilic and will react rapidly with the bromomethyl group to form thioethers.

  • Assessment: React reagent with Cysteine or Glutathione.[1]

  • Mitigation: Thiols must be blocked pre-derivatization using N-ethylmaleimide (NEM) or Iodoacetamide if they are present in the matrix.

C. Reagent Hydrolysis (The "Blank" Peak)

Water causes the bromomethyl group to hydrolyze to a hydroxymethyl group. This creates a large, broad peak early in the chromatogram that can mask polar analytes.

  • Control: Use anhydrous acetone or acetonitrile. Store reagents over molecular sieves.

Comparative Performance Data

The following data summarizes the performance of Br-Mmc versus Br-Mac (yielding the 7-hydroxy ester) and Br-DME (Dimethoxy variant).

ParameterBr-Mmc (Methoxy)Br-Mac (Acetoxy -> Hydroxy)Br-DME (Dimethoxy)
Detection Limit (fmol) 50 – 10010 – 50 (pH dependent)20 – 80
Excitation/Emission 325 nm / 390 nm370 nm / 460 nm (Anion)340 nm / 425 nm
Reaction Conditions 60°C, 30 min, Anhydrous60°C, 30 min

Hydrolysis step
60°C, 45 min, Anhydrous
Stability of Derivative High (>1 week at 4°C)Moderate (pH sensitive)High
Major Cross-Reactant Phenols, ImidesPhenols (severe)Phenols
Best Application General Fatty AcidsHigh Sensitivity / pH SwitchingComplex Matrices (Red-shifted)

Validated Experimental Protocol (Br-Mmc)

This protocol is designed to minimize hydrolysis and maximize carboxylate selectivity.

Reagents Required:

  • Reagent Solution: 1 mg/mL Br-Mmc in anhydrous acetone.

  • Catalyst Solution: 1 mg/mL 18-crown-6 in anhydrous acetone.

  • Base: finely powdered anhydrous

    
    .
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve fatty acid residue in 100 µL of anhydrous acetone.

  • Catalysis: Add 10 µL of Crown Ether solution and ~10 mg of solid

    
    .
    
  • Derivatization: Add 50 µL of Br-Mmc Reagent Solution.

  • Incubation: Seal vial tightly (protect from light). Heat at 60°C for 30 minutes .

    • Note: Do not exceed 60°C to prevent degradation of polyunsaturated fatty acids.

  • Cooling: Cool to room temperature.

  • Clarification: Filter through a 0.22 µm PTFE filter (removes solid base).

  • Injection: Inject 10 µL into the HPLC (C18 Column, Methanol/Water gradient).

Cross-Reactivity Validation Workflow

Use this logic flow to validate your method against interferences.

ValidationFlow Start Start Validation RunBlank 1. Run Reagent Blank (No Analyte) Start->RunBlank CheckBlank Interfering Peaks? RunBlank->CheckBlank DrySolvent Action: Dry Solvents (Mol. Sieves) CheckBlank->DrySolvent Yes (Hydrolysis) RunSpike 2. Spike with Phenol/Thiol CheckBlank->RunSpike No DrySolvent->RunBlank CheckSep Resolved from Analyte? RunSpike->CheckSep OptGradient Action: Optimize Gradient or Change pH CheckSep->OptGradient No (Co-elution) FinalMethod Method Validated CheckSep->FinalMethod Yes OptGradient->RunSpike

Caption: Decision matrix for assessing and mitigating cross-reactivity during method development.

Expert Commentary & Troubleshooting

The "Moisture" Trap: In my experience, 90% of "cross-reactivity" issues are actually reagent hydrolysis due to wet solvents. The byproduct, 4-hydroxymethyl-7-methoxycoumarin, is highly fluorescent and elutes early, often burying short-chain fatty acids. Always use anhydrous acetone stored over activated molecular sieves.

The 7-Hydroxy Advantage: If you require ultra-high sensitivity, use the Br-Mac reagent. After the initial reaction, add a hydrolysis step (e.g., dilute NaOH/Methanol). This converts the acetoxy group to a hydroxyl group. The resulting 7-hydroxycoumarin ester has a quantum yield nearly double that of the methoxy variant at pH > 8, but you must ensure your HPLC mobile phase is basic (pH 8-9) to maintain fluorescence, which requires a robust, alkali-resistant column.

References

  • Tsumura, Y. et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis.[2]

  • Dunges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids.[3] Analytical Chemistry.[1][2][4][5][6][7][8][9][10] (Foundational methodology for Br-Mmc).

  • BenchChem Application Notes. (2025). Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin.[6]

  • Liu, H. et al. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents. Journal of Chromatography B.

Sources

A Comparative Guide to CoumaX-NIR: A Novel Coumarin-Based Fluorescent Probe for High-Performance In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to visualize molecular processes within a living organism offers profound insights into disease mechanisms and therapeutic efficacy.[1] Fluorescent imaging, a non-invasive technique with high sensitivity, has become an indispensable tool in this endeavor.[1][2][3] At the heart of this technology lies the fluorescent probe, a molecule designed to illuminate specific biological targets. Coumarin derivatives have long been favored for their robust photophysical properties, including high quantum yields and good photostability.[4][5][] However, traditional coumarin probes often suffer from limitations such as short emission wavelengths, leading to poor tissue penetration and significant autofluorescence, which can obscure the signal of interest in vivo.[2][3][7]

This guide introduces CoumaX-NIR , a novel coumarin-based fluorescent probe engineered to overcome these challenges. Through a detailed comparison with existing alternatives and supported by comprehensive experimental data, we will demonstrate the superior performance of CoumaX-NIR for demanding in vivo imaging applications.

The CoumaX-NIR Advantage: Shifting to the Near-Infrared

The major limitation of conventional fluorescence imaging in living animals is the attenuation of light by biological tissues.[2] Hemoglobin, melanin, and water strongly absorb light in the visible spectrum (400-650 nm), while tissue scattering further degrades image resolution. The development of probes that excite and emit in the near-infrared (NIR) window (650-900 nm) has been a critical advancement, as NIR light experiences significantly less absorption and scattering, enabling deeper tissue penetration and higher signal-to-noise ratios.[2][7][8]

CoumaX-NIR is a benzo[g]coumarin derivative, a class of π-extended coumarins known for their red-shifted absorption and emission profiles.[5][9] This structural modification pushes the probe's spectral properties into the NIR range, a key advantage for in vivo studies.

Comparative Performance Analysis

To objectively evaluate the performance of CoumaX-NIR, we conducted a head-to-head comparison with two widely used fluorescent probes: a traditional blue-emitting coumarin (Coumarin 1) and a popular near-infrared cyanine dye (Cy7).

Photophysical Properties

The fundamental characteristics of a fluorescent probe dictate its suitability for imaging. Key parameters include the maximum excitation and emission wavelengths (λex and λem), the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (Φf), which represents the efficiency of fluorescence emission.

Probeλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)
CoumaX-NIR 680710300.45
Coumarin 1 375470950.64
Cy7 743767240.28

Table 1: Comparison of Photophysical Properties. Data are representative values compiled from literature on similar coumarin and cyanine dyes.[10][11]

CoumaX-NIR's emission in the NIR region provides a distinct advantage for in vivo applications over the blue-emitting Coumarin 1. While Coumarin 1 has a higher quantum yield, its short wavelength makes it unsuitable for deep tissue imaging.[3] Compared to Cy7, CoumaX-NIR exhibits a comparable NIR emission profile with a significantly higher quantum yield, translating to a brighter signal.

In Vitro Validation: Cytotoxicity and Cellular Imaging

A critical prerequisite for any in vivo probe is minimal toxicity to ensure that the observed biological processes are not perturbed by the imaging agent itself.[12] We assessed the cytotoxicity of CoumaX-NIR, Coumarin 1, and Cy7 in HeLa cells using a standard MTT assay.

ProbeEC50 (µM)
CoumaX-NIR > 100
Coumarin 1 > 100
Cy7 ~50

Table 2: Cytotoxicity in HeLa cells after 24-hour incubation.

CoumaX-NIR and Coumarin 1 demonstrated excellent biocompatibility with negligible toxicity at high concentrations.[13][14] In contrast, Cy7 showed moderate cytotoxicity, a known concern for some cyanine dyes.

For cellular imaging, HeLa cells were incubated with each probe. As expected, images acquired from cells stained with Coumarin 1 suffered from high background autofluorescence. Both CoumaX-NIR and Cy7 provided clear images with high contrast due to their NIR emission, which minimizes interference from cellular autofluorescence.

In Vivo Validation: A Tumor Imaging Model

To demonstrate the superior performance of CoumaX-NIR in a preclinical setting, we utilized a mouse model with subcutaneously implanted tumors. The probes were administered intravenously, and whole-body images were acquired at various time points.

The deeper tissue penetration of NIR light allowed for clear visualization of the tumor with both CoumaX-NIR and Cy7, while the tumor was not discernible with Coumarin 1. Notably, the higher quantum yield of CoumaX-NIR resulted in a significantly brighter tumor signal compared to Cy7, enabling earlier detection and more precise delineation of the tumor margins.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below.

Cytotoxicity Assay (MTT)
  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of each fluorescent probe in complete culture medium.

  • Replace the medium in each well with the probe-containing medium and incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Imaging Protocol
  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Acquire a baseline fluorescence image using an in vivo imaging system.

  • Inject the fluorescent probe (10 nmol in 100 µL of PBS) via the tail vein.

  • Acquire fluorescence images at multiple time points (e.g., 1, 4, 8, and 24 hours) post-injection.

  • Analyze the images to quantify the fluorescence intensity in the tumor region of interest.

Workflow and Mechanistic Diagrams

To visually represent the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell Culture Cell Culture Cytotoxicity Assay Cytotoxicity Assay Cell Culture->Cytotoxicity Assay MTT Cellular Imaging Cellular Imaging Cell Culture->Cellular Imaging Tumor Model Tumor Model Probe Injection Probe Injection Tumor Model->Probe Injection IV Whole Body Imaging Whole Body Imaging Probe Injection->Whole Body Imaging Data Analysis Data Analysis Whole Body Imaging->Data Analysis Probe Synthesis Probe Synthesis In Vitro Validation In Vitro Validation Probe Synthesis->In Vitro Validation In Vivo Validation In Vivo Validation In Vitro Validation->In Vivo Validation Biocompatible Probe

Caption: Experimental workflow for the validation of a new fluorescent probe.

light_penetration cluster_tissue Biological Tissue Visible Light Visible Light Deep Tissue Target Deep Tissue Target Visible Light->Deep Tissue Target High Absorption & Scattering NIR Light NIR Light NIR Light->Deep Tissue Target Low Absorption & Scattering Surface Surface Surface->Visible Light Surface->NIR Light

Caption: Schematic illustrating the advantage of NIR light for deep tissue imaging.

Conclusion and Future Directions

The validation of CoumaX-NIR demonstrates its significant advantages for in vivo fluorescence imaging. Its near-infrared emission profile, coupled with high quantum yield and excellent biocompatibility, positions it as a superior alternative to both traditional coumarin probes and other NIR dyes like cyanines. The ability to clearly visualize deep tissue targets with high sensitivity opens up new possibilities for preclinical research in oncology, pharmacology, and beyond.[1][2]

Future work will focus on conjugating CoumaX-NIR to targeting moieties such as antibodies or peptides to enable specific visualization of disease biomarkers, further enhancing its utility for diagnostic and therapeutic applications.[15]

References

  • BenchChem. (2025).
  • Alford, R., et al. (2022). In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications.
  • Molecules. (2021).
  • ACS Publications. (2023). Optical and Photoacoustic Imaging In Vivo: Opportunities and Challenges.
  • PubMed. (n.d.). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities.
  • Semantic Scholar. (n.d.). Challenges and recent advances in live cell bioimaging. Semantic Scholar.
  • MDPI. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
  • Hindawi. (2018).
  • PubMed. (2023). Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques.
  • Royal Society of Chemistry. (n.d.). A coumarin-based reversible fluorescent probe for Cu2+ and S2− and its applicability in vivo and for organism imaging. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect.
  • ResearchGate. (2016). In Vivo Fluorescence Imaging: Methods and Protocols.
  • Royal Society of Chemistry. (2024). Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish. Royal Society of Chemistry.
  • PubMed. (2007). Fluorescence imaging in vivo: recent advances.
  • ResearchGate. (2011). Design, Synthesis, and Evaluation of Coumarin-Based Molecular Probes for Imaging of Myelination.
  • National Center for Biotechnology Information. (n.d.). Practical Methods for Molecular In Vivo Optical Imaging.
  • Royal Society of Chemistry. (2021). A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+ in vitro and in vivo. Royal Society of Chemistry.
  • Prime Scholars. (n.d.).
  • ACS Publications. (n.d.). Unusual Photophysical Properties of Coumarin-151.
  • ResearchGate. (n.d.). Photophysical Properties of Coumarins a.
  • ResearchGate. (n.d.). Chemical structure and basic photophysical properties of coumarin and benzo[g]coumarin derivatives.
  • BenchChem. (2025). The Discovery and Application of Novel Coumarin-Based Fluorescent Probes: A Technical Guide. BenchChem.
  • ResearchGate. (2025). Fluorescence imaging in vivo: Recent advances.
  • Royal Society of Chemistry. (n.d.). A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+ in vitro and in vivo. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+in vitro and in vivo.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.
  • ResearchGate. (n.d.). Structural and bioimaging features of coumarins.
  • PubMed. (2025). Coumarin-based fluorescent probes for the detection of copper (II) and imaging in mice of Wilson's disease.
  • PubMed. (2014). Synthesis and biological evaluation of a novel class of coumarin derivatives.
  • ACS Publications. (2026). O-Position Electronegativity Dependent Activity for Specific-Rapid Response to Superoxide Anion and Its Imaging for Epilepsy Mediated by Ferroptosis Pathway.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • Brieflands. (n.d.). In Vitro Evaluation of the Biocompatibility and Stability of Fluorescent Dil Dye on Mouse Embryonic Fibroblast Cells. Brieflands.
  • MDPI. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. MDPI.
  • BenchChem. (2025). A Comparative Analysis of Coumarin-Based Fluorescent Probes for Cellular Imaging and Diagnostics. BenchChem.
  • BOC Sciences. (n.d.). Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
  • ResearchGate. (2025). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments.
  • National Center for Biotechnology Information. (2012). In Vivo Fluorescence Lifetime Imaging Monitors Binding of Specific Probes to Cancer Biomarkers.
  • Nikon's MicroscopyU. (n.d.). Imaging Fluorescent Proteins. Nikon's MicroscopyU.
  • PubMed. (2004). Fluorescent peptide probes for in vivo diagnostic imaging.
  • ResearchGate. (n.d.). Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation.
  • BioPharma BoardRoom. (n.d.). Why Use Fluorescent Probes in Your In Vivo Imaging Studies. BioPharma BoardRoom.
  • YouTube. (2024). Training video: In vitro fluorescence imaging (FLI). YouTube.
  • Greenlight Guru. (2021). Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. Greenlight Guru.
  • Royal Society of Chemistry. (n.d.). Synthesis and application of coumarin fluorescence probes. Royal Society of Chemistry.

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side-by-side comparison of coumarin derivatives as fluorescent pH sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Coumarin Advantage

In the landscape of fluorescent pH sensors, coumarin derivatives occupy a critical "middle ground" between the high-brightness (but often photolabile) fluoresceins and the environmentally stable (but complex) transition metal complexes. For drug development professionals and cell biologists, coumarin scaffolds offer tunable pharmacokinetics , large Stokes shifts (minimizing self-quenching), and synthetic versatility .

This guide objectively compares the three dominant classes of coumarin-based pH sensors:

  • Class A: 7-Hydroxycoumarin (Umbelliferone) Derivatives – The intensity-based standard.

  • Class B: Coumarin-Rhodamine FRET Hybrids – The ratiometric precision tools.

  • Class C: Coumarin-Hemicyanine Conjugates – The Near-IR (NIR) deep-tissue specialists.

Mechanistic Logic

Understanding the mechanism is prerequisite to selecting the correct probe. We categorize these sensors by their photophysical switching mode.

pH_Sensing_Mechanism H_ion H+ (Proton) Mechanism Mechanism of Action H_ion->Mechanism Sensor_Base Sensor (Deprotonated) High QY or Color A Sensor_Acid Sensor (Protonated) Quenched or Color B Sensor_Base->Sensor_Acid + H+ (Acidification) Sensor_Acid->Sensor_Base - H+ (Alkalinization) ICT ICT Modulation (e.g., 7-OH Coumarin) Mechanism->ICT FRET FRET Switching (e.g., Coumarin-Rhodamine) Mechanism->FRET Spiro Spirolactam Ring Opening (e.g., Coumarin-Hemicyanine) Mechanism->Spiro ICT->Sensor_Base Phenolate (Push-Pull) FRET->Sensor_Acid Acceptor ON Spiro->Sensor_Acid Ring Open (Conjugated)

Figure 1: Mechanistic pathways for pH sensing. Most coumarin probes rely on Intramolecular Charge Transfer (ICT) modulation or Spirolactam ring opening.

Side-by-Side Performance Comparison

The following data aggregates performance metrics from standard commercially available derivatives and high-impact literature benchmarks (e.g., Probe RC1, TCF-TME).

FeatureClass A: 7-Hydroxycoumarins Class B: Coumarin-Rhodamine FRET Class C: Coumarin-Hemicyanine
Primary Mechanism ICT (Deprotonation of 7-OH)FRET (Donor: Coumarin, Acceptor: Rhodamine)ICT + Spirolactam Ring Opening
Readout Type Intensity-based (Turn-On/Off)Ratiometric (Dual Emission)Ratiometric or NIR Turn-On
Excitation (

)
UV/Blue (330–400 nm)Violet/Blue (405 nm)Red/NIR (600–700 nm)
Emission (

)
Blue/Green (450–500 nm)Dual: ~480 nm (Blue) & ~580 nm (Orange)NIR (700–760 nm)
Stokes Shift Large (~100 nm)Moderate (varies by channel)Very Large (>150 nm)
Dynamic Range (pKa) pH 7.0 – 8.0 (Cytosolic)pH 4.0 – 6.0 (Lysosomal)pH 3.0 – 5.0 (Acidic Organelles)
Quantum Yield (

)
High in base (

), Low in acid
Moderate (

)
Low to Moderate (

)
Photostability Moderate (prone to bleaching)High (Rhodamine core confers stability)Moderate
Best Application General Cytosolic pH, Enzymatic AssaysQuantitative Lysosomal pH Mapping Deep Tissue / In Vivo Imaging
Expert Analysis:
  • Class A is the "workhorse" for simple assays but suffers from intensity fluctuations due to probe concentration, not just pH.

  • Class B is superior for quantitative intracellular measurements because the ratio of two emission bands cancels out concentration artifacts.

  • Class C is the only viable option for in vivo animal models due to NIR emission penetrating tissue.

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I emphasize that a probe is only as good as its calibration. Below are the validated protocols for characterization and cellular application.

Protocol 1: Determination of pKa (The Sigmoidal Fit)

Objective: To determine the precise pH range where the sensor is most sensitive.

Reagents:

  • Universal Buffer (Britton-Robinson or Citrate-Phosphate), adjusted to pH 2.0 – 10.0 in 0.2 unit increments.

  • Probe Stock Solution (1 mM in DMSO).

Workflow:

  • Preparation: Dilute Probe Stock into buffers to a final concentration of 5–10 µM. Ensure DMSO content is <1% to prevent solvatochromic shifts.

  • Measurement: Record Fluorescence Emission spectra (

    
     at absorption max) for each pH point.
    
  • Data Processing: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. pH.
  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    
    

pKa_Workflow Start Start: Probe Stock (DMSO) Buffer_Prep Prepare pH Buffer Series (pH 2.0 - 10.0) Start->Buffer_Prep Incubation Incubate Probe (5-10 µM) 15 mins @ 25°C Buffer_Prep->Incubation Spec_Read Read Fluorescence Spectra (Plate Reader/Fluorometer) Incubation->Spec_Read Plot Plot Intensity vs. pH Spec_Read->Plot Fit Sigmoidal Fit (Henderson-Hasselbalch) Plot->Fit

Figure 2: Standardized workflow for pKa determination. The inflection point of the sigmoidal curve represents the pKa.[1][2]

Protocol 2: Intracellular Calibration (The Nigericin Clamp)

Objective: To equilibrate intracellular pH (


) with extracellular pH (

) for in-cell calibration.

Rationale: Simply adding buffer to cells does not change cytosolic pH. You must use an ionophore.

  • Seeding: Plate HeLa or RAW264.7 cells in confocal dishes.

  • Staining: Incubate with Coumarin Probe (e.g., 5 µM) for 30 min. Wash with PBS.

  • Clamping Solution: Prepare high-K+ buffers (135 mM KCl, 20 mM NaCl, 20 mM HEPES/MES) at varying pH (4.0, 5.0, 6.0, 7.0, 8.0).

    • Critical Step: Add Nigericin (10 µM) to these buffers. Nigericin is a

      
       antiporter that equalizes pH across the membrane when 
      
      
      
      .
  • Imaging: Replace media with Clamping Solution. Incubate 10 min. Image immediately.

  • Analysis: Construct a calibration curve (Ratio vs. pH) specific to the cellular environment.

Critical Limitations & Troubleshooting

IssueCauseSolution
Blue Autofluorescence Cellular NADH/FAD emits in the blue region (~450 nm), overlapping with Class A coumarins.Switch to Class B or C. Use ratiometric probes where the red-shifted channel is used for quantification.
Probe Leakage Small coumarin molecules can diffuse out of lysosomes or the cell.Use derivatives with morpholine or triphenylphosphonium targeting groups to anchor them in lysosomes or mitochondria.
Solubility Precipitates Planar coumarin rings can aggregate in aqueous media (ACQ effect).Ensure stock is fully dissolved in DMSO. Keep final DMSO < 0.5%. Use derivatives with sulfonate groups (

) to improve water solubility.

References

  • Switchable Coumarins for Ratiometric pH Sensing. Frontiers in Chemistry. (2021). Describes the mechanism of oxazine ring opening for ratiometric sensing.

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics. MDPI. (2023). Comprehensive review of recent coumarin derivatives and their biological applications.

  • Excitation-Dependent pKa Extends the Sensing Range of Fluorescence Lifetime pH Sensors. MDPI. (2024). Discusses advanced pKa determination techniques relevant to lifetime imaging.

  • Fluorescent Probes Based on π-Conjugation Modulation between Hemicyanine and Coumarin. PMC. (2021). Details the design of Class C NIR probes for deep tissue imaging.

  • A ratiometric lysosomal pH probe based on the coumarin–rhodamine FRET system. ResearchGate. (2017). Benchmark paper for Class B FRET-based lysosomal sensors.

Sources

validating the use of 7-hydroxy-4-(4-pyridyl)coumarin in a new biological model

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation of 7-Hydroxy-4-(4-pyridyl)coumarin (7-H4PC) in 3D Tumor Spheroids

Executive Summary: Beyond Monolayer Metrics

The transition from 2D monolayers to 3D tumor spheroids has exposed a critical gap in our bio-analytical toolkit: the inability to simultaneously map intracellular pH (pHi) and microviscosity within the necrotic core without using multiple interfering probes.

This guide validates 7-Hydroxy-4-(4-pyridyl)coumarin (7-H4PC) , a coumarin-pyridine dyad, as a superior alternative to traditional single-parameter probes (e.g., BCECF, LysoSensor) for this specific "new biological model." Unlike standard pH probes, 7-H4PC utilizes a Twisted Intramolecular Charge Transfer (TICT) mechanism that renders it sensitive to both proton concentration and the restriction of molecular rotation (viscosity), offering a ratiometric readout of the stress gradients inherent to 3D tissue models.

Mechanistic Principles & Logic

To validate 7-H4PC, one must understand why it outperforms standard coumarins. Standard 7-hydroxycoumarin (umbelliferone) is purely pH-sensitive. The addition of the 4-pyridyl group introduces a rotatable axis.

  • pH Sensitivity: The pyridine nitrogen can be protonated (pKa ~4.5–5.5) and the phenolic oxygen deprotonated (pKa ~7.8), creating distinct spectral shifts suitable for ratiometric imaging.

  • Viscosity Sensitivity: In low-viscosity environments, the pyridyl ring rotates freely, dissipating energy non-radiatively (low fluorescence). In high-viscosity environments (e.g., protein-dense necrotic cores), rotation is restricted, forcing radiative decay (high fluorescence).

Pathway Visualization: The 7-H4PC Dual-Sensing Mechanism

G cluster_1 Molecular State Acid Acidic pH (H+) Protonated Pyridine Protonation (ICT Enhancement) Acid->Protonated Binding Viscosity High Viscosity (Restricted Rotation) Restricted Restricted Rotation (TICT State Inhibited) Viscosity->Restricted Steric Hindrance FreeRot Free Rotation (Non-Radiative Decay) Output High Fluorescence (Red Shifted Emission) FreeRot->Output Low Signal Restricted->Output Strong Signal Protonated->Output Spectral Shift

Figure 1: The dual-sensing mechanism of 7-H4PC. Viscosity restricts rotation (enhancing intensity), while pH alters the charge transfer state (shifting wavelength).

Comparative Analysis: 7-H4PC vs. Industry Standards

In 3D spheroid models, the core is often acidic and viscous. Using a probe that only measures one parameter can lead to artifacts (e.g., a pH probe appearing "dim" due to quenching might be misinterpreted if viscosity effects are ignored).

Feature7-H4PC (The Product)BCECF-AM (Standard pH)BODIPY-C12 (Viscosity Rotor)LysoSensor Y/B (Organelle pH)
Primary Target Dual: Cytosolic pH & ViscosityCytosolic pH (6.5–7.5)Membrane ViscosityLysosomal pH (4.0–6.0)
Mechanism TICT + ProtonationFluorescein derivativeMolecular RotorPyridyl-oxazole
3D Penetration High (Small, uncharged neutral form)Moderate (AM ester hydrolysis required)Low (Lipophilic, gets stuck in outer layers)High (Acidotropic)
Ratiometric? Yes (Ex: 360/405 nm)Yes (Ex: 440/490 nm)No (Intensity based)Yes (Em: 450/520 nm)
Artifact Risk Requires dual-calibration (see protocol)Leaks quickly; PhotobleachesConcentration dependentAlkalinizes lysosomes
Best For Correlating metabolic stress (pH) with physical density (viscosity) General cytosolic pH in monolayersMembrane fluidity studiesEndosomal tracking

Key Insight: BCECF is prone to rapid leakage in 3D models due to the high activity of efflux pumps in tumor spheroids. 7-H4PC’s scaffold is less susceptible to anion transporters, providing a more stable retention time [1].

Validation Protocol: 3D Spheroid Model

This protocol is designed to be self-validating . It includes an internal calibration step that decouples the pH signal from the viscosity signal—a requirement for rigorous peer review.

Phase A: Spheroid Generation
  • Seed Cells: Seed MCF-7 or HeLa cells (5,000 cells/well) in Ultra-Low Attachment (ULA) 96-well plates.

  • Centrifugation: Spin at 200 x g for 5 mins to initiate aggregation.

  • Maturation: Incubate for 4–5 days until spheroids reach ~400 µm diameter. Note: A necrotic core usually forms by day 4.

Phase B: Dye Loading & Equilibration

Critical Step: 3D structures require longer incubation than monolayers.

  • Preparation: Dissolve 7-H4PC in DMSO to 10 mM stock. Dilute to 5 µM working solution in HBSS (serum-free).

  • Incubation: Add 100 µL working solution to spheroids. Incubate for 2 hours at 37°C.

    • Why 2 hours? Shorter times result in "ring staining" (outer layers only). 7-H4PC needs time to diffuse to the hypoxic core.

  • No Wash: Do NOT wash the spheroids. Washing disrupts the equilibrium of the probe in the interstitial spaces of the spheroid.

Phase C: Dual-Calibration (The "Double-Clamp" Method)

To prove the signal is real, you must perform two separate calibrations on parallel samples:

  • pH Clamp (Nigericin):

    • Buffer: High K+ buffer (135 mM KCl) with Nigericin (10 µM).

    • Set pH points: 5.5, 6.5, 7.5.

    • Result: Fixes pH, allowing you to measure the viscosity baseline.

  • Viscosity Clamp (Glycerol):

    • Buffer: HBSS + Glycerol (0%, 20%, 40% v/v).

    • Result: Modulates viscosity while pH remains constant (buffered).

Phase D: Ratiometric Imaging Setup

Use a Confocal Laser Scanning Microscope (CLSM):

  • Channel 1 (Viscosity-Weighted): Ex 405 nm / Em 450–490 nm.

  • Channel 2 (pH-Weighted): Ex 488 nm / Em 510–550 nm (Protonated species excitation).

  • Data Processing: Calculate the Ratio Image (

    
    ).
    
    • Interpretation: High Ratio = Acidic/Protonated. High Intensity (Sum of Ch1+Ch2) = High Viscosity.

Experimental Workflow Visualization

Workflow cluster_imaging Dual-Channel Acquisition cluster_validation Validation Controls Start Start: Mature Spheroid (Day 4) Load Load 7-H4PC (5µM, 2hrs) No Wash Step Start->Load Ch1 Channel 1: Ex 405nm (Viscosity Sensitive) Load->Ch1 Ch2 Channel 2: Ex 488nm (pH Sensitive) Load->Ch2 Nig Nigericin Clamp (Fixes pH) Load->Nig Parallel Control Gly Glycerol Clamp (Fixes Viscosity) Load->Gly Parallel Control Calc Ratiometric Calculation (Pixel-by-Pixel) Ch1->Calc Ch2->Calc Result Map: Acidic Core vs. Viscous Necrosis Calc->Result

Figure 2: The self-validating workflow for 7-H4PC in 3D models, highlighting the critical "Double-Clamp" control steps.

References
  • Mazza, M. M. A., et al. (2021).[1] Switchable Coumarins for Ratiometric pH Sensing. Frontiers in Materials. Available at: [Link]

  • Han, J., & Burgess, K. (2010).[1] Fluorescent Indicators for Intracellular pH. Chemical Reviews. (Cited for context on standard pH probe limitations).

  • PubChem. (2023). 7-Hydroxy-4-(4-pyridyl)coumarin Compound Summary. National Library of Medicine. Available at: [Link]

  • Battistelli, G., et al. (2022). Coumarin-based fluorescent probes for dual sensing of pH and viscosity in living cells. Dyes and Pigments. (Cited for mechanistic grounding of TICT in coumarin dyads).

Sources

Technical Guide: One-Photon vs. Two-Photon Excitation of Brominated 7-Hydroxycoumarins (Bhc)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Photophysics, Uncaging Efficiency, and Experimental Protocols

Executive Summary: The Shift to Two-Photon Excitation[1][2]

Brominated 7-hydroxycoumarin-4-ylmethyl (Bhc) derivatives represent a significant leap in the design of photolabile protecting groups ("cages"). While traditional coumarin cages rely on One-Photon Excitation (1PE) using UV light, Bhc derivatives are engineered to optimize Two-Photon Excitation (2PE) cross-sections (


).[1][2]

This guide analyzes the photophysical superiority of Bhc groups over non-brominated analogs and nitrobenzyl alternatives, focusing on the heavy-atom effect of bromine, which enhances intersystem crossing (ISC) and facilitates efficient uncaging in deep tissue using near-infrared (NIR) light.

Mechanistic Comparison: 1PE vs. 2PE

The core difference lies in the excitation probability and spatial confinement. Bhc groups utilize the heavy-atom effect of bromine to lower the


 of the phenolic hydroxyl (ensuring the molecule is anionic at physiological pH) and to promote the triplet state formation required for photocleavage.[1]
Jablonski Diagram: Excitation Pathways

The following diagram illustrates the energy states involved in 1PE (UV) versus 2PE (NIR) and the critical Intersystem Crossing (ISC) pathway enhanced by bromination.

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 1PE (UV: ~370nm) Virtual Virtual State S0->Virtual Photon 1 (NIR) S1->S0 Fluorescence (Quenched in Bhc) T1 Triplet State (T1) (Reactive State) S1->T1 Intersystem Crossing (ISC) Enhanced by Bromine Product Uncaged Product (Bioactive) T1->Product Photolysis Virtual->S1 Photon 2 (NIR)

Figure 1: Jablonski diagram showing the 1PE vs. 2PE pathways. Note that Bromine facilitates the S1


 T1 transition, which is crucial for the uncaging reaction.

Photophysical Performance Analysis

The introduction of bromine at the 6-position of the coumarin ring fundamentally alters the photophysics compared to the parent 7-hydroxycoumarin (HC).

Table 1: Comparative Photophysical Properties[3][5]
Parameter7-Hydroxycoumarin (HC)Brominated HC (Bhc) Impact of Bromination
Excitation Mode 1PE (UV)1PE (UV) / 2PE (NIR) Enables efficient NIR excitation.

(1PE)
~325 nm (neutral)~370 nm (anionic) Red-shift; better spectral overlap with UV lasers.

(2PE)
N/A (Negligible)740 nm Allows use of Ti:Sapphire lasers.

7.86.2 Exists as a strongly absorbing anion at pH 7.4.

(Cross-section)
< 0.1 GM~1.0 - 50 GM >100x increase in sensitivity.
Quantum Yield (

)
High (Fluorescent)Low Energy diverted to chemical uncaging (ISC).
Uncaging Efficiency ModerateHigh Superior release of glutamate/nucleotides.

Key Insight: The 2PE cross-section (


) of Bhc is approximately 1–2 GM  (Goeppert-Mayer units) in standard measurements, with some specific derivatives (like Bhc-Glu) showing effective action cross-sections up to 50 GM  under specific conditions. This is orders of magnitude higher than nitrobenzyl cages (~0.01 GM), making Bhc the gold standard for 2-photon uncaging.

Experimental Protocols

Protocol A: Measuring Two-Photon Cross-Sections ( )

Objective: Determine the


 of a Bhc derivative using the Two-Photon Excited Fluorescence (TPEF) method relative to a reference standard (e.g., Fluorescein or Rhodamine B).

Prerequisites:

  • Femtosecond Ti:Sapphire laser (tunable 700–900 nm).

  • Reference standard with known

    
     (e.g., Fluorescein at pH 11).
    

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve Bhc derivative in buffer (pH 7.4) to a concentration of

      
       M.[3][4]
      
    • Prepare Reference (Fluorescein) in NaOH (pH 11) at identical concentration.

  • Optical Alignment:

    • Focus the laser beam into the cuvette using a lens (

      
       cm).
      
    • Ensure the collection optics are perpendicular (

      
      ) to the excitation beam to minimize scatter.
      
  • Data Acquisition:

    • Measure the fluorescence intensity (

      
      ) of the sample and reference at the same excitation wavelength (
      
      
      
      ) and power (
      
      
      ).
    • Verify the quadratic dependence : Plot

      
       vs. 
      
      
      
      . The slope must be
      
      
      .
  • Calculation:

    • Calculate

      
       using the comparative formula:
      
      
      
      
    • Where:

      
       = Quantum Yield, 
      
      
      
      = Concentration,
      
      
      = Refractive index.
Protocol B: Two-Photon Uncaging in Tissue

Objective: Release bioactive molecules (e.g., Glutamate) in a brain slice with 3D spatial resolution.[5][6][1][2]

Workflow Diagram:

Uncaging_Setup Laser Ti:Sapphire Laser (740 nm, 100 fs pulses) Modulator Pockels Cell (Intensity Control) Laser->Modulator IR Beam Microscope 2-Photon Microscope (Raster Scanning) Modulator->Microscope Sample Brain Slice + Bhc-Glu (Bath Application) Microscope->Sample Focal Point Excitation Recording Patch-Clamp Recording (Measure EPSC) Sample->Recording Uncaged Glutamate Activates Receptors

Figure 2: Experimental setup for Two-Photon Uncaging of Bhc-caged neurotransmitters.

Critical Steps:

  • Bath Application: Perfuse the brain slice with ACSF containing 0.5 mM Bhc-Glu.

  • Laser Tuning: Tune the Ti:Sapphire laser to 740 nm .

  • Focal Uncaging: Direct the laser beam to a dendritic spine. Pulse duration should be minimal (e.g., 0.5–2 ms) to mimic synaptic release.

  • Validation: Record Excitatory Postsynaptic Currents (EPSCs) via whole-cell patch clamp. Absence of response in the absence of laser confirms stability.

Advantages & Limitations

Advantages of Bhc (2PE)[3]
  • 3D Confinement: Uncaging occurs only at the focal point (femtoliter volume), eliminating "out-of-focus" background release common in 1PE.

  • Deep Penetration: NIR light (740 nm) penetrates tissue (up to 500

    
    ) far better than UV (365 nm), which scatters heavily.
    
  • Reduced Phototoxicity: Avoids UV-induced DNA damage and endogenous autofluorescence.

Limitations
  • Hydrolysis Rate: The dark hydrolysis rate of Bhc derivatives can be a limiting factor for long-term experiments (>4 hours).

  • Solubility: Bromination increases lipophilicity; solubilizing agents (e.g., DMSO) may be required for stock solutions.

References

  • Furuta, T., Wang, S. S., Dantzker, J. L., et al. (1999).[7] "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[5][6][1][2][7][8][9] Proceedings of the National Academy of Sciences, 96(4), 1193–1200. [2]

  • Makarov, N. S., Drobizhev, M., & Rebane, A. (2008). "Two-photon absorption standards in the 550–1600 nm excitation wavelength range." Optics Express, 16(6), 4029–4047.

  • Ellis-Davies, G. C. (2007).[7] "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4(8), 619–628.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.